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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 3-(3-Bromophenyl)pyrrolidin-3-ol: A Technical Guide for Preclinical Development

Executive Summary & Strategic Relevance In contemporary medicinal chemistry, the shift toward highly saturated, sp3-rich scaffolds is a proven strategy to improve clinical success rates, a concept foundationalized by. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In contemporary medicinal chemistry, the shift toward highly saturated, sp3-rich scaffolds is a proven strategy to improve clinical success rates, a concept foundationalized by. 3-(3-Bromophenyl)pyrrolidin-3-ol (CAS: 1260785-78-1)[1] serves as an exemplary bifunctional building block that aligns perfectly with this philosophy.

As an Application Scientist, I approach this molecule not just as a chemical structure, but as a multi-vector tool. It offers a unique trifecta of functional handles:

  • A secondary amine (pyrrolidine): Provides a basic center for salt formation (modulating solubility) and a nucleophilic site for amidation or reductive amination.

  • A tertiary alcohol: Acts as a rigid, stereochemically defined hydrogen-bond donor/acceptor, crucial for engaging target protein pockets.

  • A meta-bromo substitution: Serves as an ideal orthogonal vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid expansion of structure-activity relationships (SAR).

Understanding the intrinsic physicochemical properties of this scaffold is not merely an academic exercise; it is the causal foundation that dictates downstream formulation, assay design, and synthetic handling.

Structural & Physicochemical Profiling

The physical properties of 3-(3-Bromophenyl)pyrrolidin-3-ol dictate its behavior in both biological and synthetic environments. The presence of the heavy bromine atom yields a distinct isotopic signature, while the balance between the polar pyrrolidine/hydroxyl groups and the lipophilic aromatic ring ensures optimal drug-like properties according to.

Table 1: Key Physicochemical Parameters
ParameterValue / EstimateMechanistic Significance
Molecular Weight 242.11 g/mol [1]Low MW ensures favorable baseline permeability and leaves ample "weight budget" for downstream derivatization.
Molecular Formula C10H12BrNO[1]Contains a heavy halogen; the ~1:1 isotopic distribution (79Br/81Br) is critical for mass spectrometric identification.
pKa (Basic) ~8.8 (Calculated)The pyrrolidine nitrogen is predominantly protonated at physiological pH (7.4), driving aqueous solubility and target ionic interactions.
LogP ~1.8 - 2.2Optimal lipophilicity for central nervous system (CNS) penetration and balanced ADME properties.
TPSA 32.3 ŲA Topological Polar Surface Area well below 90 Ų strongly supports passive blood-brain barrier (BBB) permeability.
H-Bond Donors 2 (NH, OH)Facilitates target engagement via directional hydrogen bonding.
H-Bond Acceptors 2 (N, O)Contributes to aqueous solvation and target interaction.

Analytical Characterization Workflows

A self-validating analytical workflow is essential to confirm the identity and purity of this building block before committing it to complex, high-value synthetic sequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3D nature of the pyrrolidine ring introduces significant stereochemical complexity. Because of the chiral center at C3 (bearing the hydroxyl and bromophenyl groups), the protons on the pyrrolidine ring (C2, C4, C5) are diastereotopic. High-resolution 1 H-NMR will reveal complex multiplets rather than simple first-order splitting patterns. 13 C-NMR and 2D HSQC are required to unambiguously assign the quaternary C3 carbon and the C-Br carbon on the aromatic ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Given the presence of bromine, the mass spectrum exhibits a characteristic 1:1 isotopic doublet at m/z 242.0 and 244.0 [M+H] + . The primary fragmentation pathway in positive electrospray ionization (ESI+) involves the facile loss of water (-18 Da) from the tertiary alcohol, yielding a highly stabilized carbocation/alkene at m/z 224.0/226.0. Monitoring this specific transition ensures high-fidelity identification.

AnalyticalWorkflow A 3-(3-Bromophenyl)pyrrolidin-3-ol Sample Prep B LC-MS/MS Analysis (ESI+) A->B Aliquot 1 C NMR Spectroscopy (1H, 13C, 2D-HSQC) A->C Aliquot 2 D Mass Fragmentation [M+H]+ -> [M-H2O+H]+ B->D E Structural Elucidation (Diastereotopic Protons) C->E F Purity & Identity Confirmation D->F E->F

Analytical workflow for the structural validation of 3-(3-Bromophenyl)pyrrolidin-3-ol.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false data generation.

Protocol 1: Potentiometric Determination of pKa and LogP

Causality & Rationale: Relying solely on in silico predictions for ionization can lead to catastrophic formulation failures. Potentiometric titration provides empirical validation of the ionization constant. The use of a co-solvent is mandated by the free base's lipophilicity; without it, precipitation occurs before the basic pKa is reached, leading to artificially skewed ionization curves.

Step-by-Step Methodology:

  • System Validation: Run a standard reference compound (e.g., labetalol) prior to the unknown to confirm electrode linearity and system suitability.

  • Standardization: Calibrate the potentiometric titrator using standardized 0.15 M KCl to ensure constant ionic strength mimicking physiological conditions.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.5 mL of a methanol/water co-solvent mixture.

  • Titration (pKa): Titrate the sample from pH 2.0 to 11.0 using 0.5 M KOH under a nitrogen atmosphere (to prevent CO 2​ absorption, which lowers pH). Perform Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

  • Partitioning (LogP): Introduce varying ratios of octanol to the aqueous phase and perform dual-phase titrations. The shift in the apparent pKa in the presence of octanol allows for the precise calculation of the true LogP and pH-dependent LogD.

Protocol 2: LC-MS/MS Method for Purity and Stability Assessment

Causality & Rationale: Tertiary alcohols can be prone to dehydration under acidic conditions or elevated temperatures. This method is designed to separate the parent compound from potential dehydration degradation products.

Step-by-Step Methodology:

  • Mobile Phase Setup: Phase A: 0.1% Formic Acid in MS-grade Water. Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). The end-capped stationary phase prevents secondary interactions with the basic secondary amine, ensuring sharp peak shapes.

  • Gradient Elution: Execute a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • MS Parameters: Set the mass spectrometer to positive electrospray ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions: m/z 242.0 224.0 ( 79 Br) and 244.0 226.0 ( 81 Br).

  • Self-Validation: Inject a blank solvent sample to confirm zero carryover, followed by a 10 µg/mL standard to verify retention time (RT) stability and signal-to-noise (S/N) > 100.

PhysChemLogic A Physicochemical Profiling B Potentiometric Titration A->B C Shake-Flask / Dual-Phase A->C D pKa Determination (Secondary Amine) B->D E LogD/LogP Profiling (pH 7.4) C->E F ADME & Formulation Strategy D->F Ionization State E->F Lipophilicity

Logical flow from empirical physicochemical data to formulation strategy.

Synthetic Utility & Derivatization

The synthetic value of 3-(3-Bromophenyl)pyrrolidin-3-ol lies in its orthogonal reactivity, allowing independent modifications at two distinct sites:

  • N-Functionalization: The secondary amine is the most nucleophilic site. It can be selectively protected (e.g., with Boc 2​ O) or derivatized via reductive amination with aldehydes without affecting the tertiary alcohol or the aryl bromide. This is critical for optimizing the basicity and lipophilicity of the final drug candidate.

  • Palladium-Catalyzed Cross-Coupling: The meta-bromo position is primed for Suzuki-Miyaura coupling. By reacting the N-protected intermediate with various aryl or heteroaryl boronic acids, researchers can rapidly map the hydrophobic pockets of target proteins (such as kinases or GPCRs). The rigid pyrrolidine ring ensures that these newly appended groups are projected into 3D space with high vectorial precision.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for 3-(3-Bromophenyl)pyrrolidin-3-ol." PubChem Database. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756 (2009). Available at:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001). Available at:[Link]

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Exploratory

Unlocking the Pharmacological Potential of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL: In Vitro Mechanisms, Target Engagement, and Assay Workflows

Executive Summary In modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating pipeline development. 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (CAS: 1260785-78-1) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating pipeline development. 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (CAS: 1260785-78-1) has emerged as a highly versatile, stereochemically rich pharmacophore building block. As a Senior Application Scientist, I have observed that the unique spatial arrangement of its pyrrolidine ring, combined with the hydrogen-bonding capacity of the tertiary alcohol and the lipophilic, halogen-bonding potential of the meta-bromophenyl group, allows this scaffold to engage diverse and complex biological targets.

This technical guide dissects the in vitro mechanisms of action of this scaffold and its direct derivatives, focusing on its primary role as a Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist, alongside secondary modalities in GPCR modulation and amyloid kinetic stabilization. Furthermore, we outline field-proven, self-validating experimental workflows to quantify these interactions with rigorous scientific integrity.

Pharmacophore Analysis: The Structural Causality of Target Engagement

To understand the mechanism of action, we must first analyze the physical chemistry of the scaffold:

  • The Pyrrolidin-3-ol Core: Provides a rigid, three-dimensional vector that forces attached substituents into specific binding pockets, minimizing the entropic penalty of binding compared to acyclic analogs. The tertiary hydroxyl group acts as a critical hydrogen-bond anchor with polar residues (e.g., Histidine or Arginine) in target binding sites.

  • The 3-Bromophenyl Vector: The meta-bromine substitution is not merely a lipophilic filler. Halogens, particularly bromine, exhibit an anisotropic charge distribution creating a positive "σ-hole." This allows the bromine to act as a highly specific halogen-bond donor to backbone carbonyl oxygens in the target protein, significantly increasing target residence time and metabolic stability.

Primary Mechanism of Action: RORγt Inverse Agonism

The most extensively validated mechanism for 3-phenylpyrrolidin-3-ol derivatives is the potent inverse agonism of RORγt, a master transcription factor driving the differentiation of Th17 cells and the secretion of pro-inflammatory cytokine IL-17A.

As demonstrated in recent structure-based discoveries ()[1], derivatives of this scaffold adopt a distinct "U-shaped" conformation within the ligand-binding domain (LBD) of RORγt[2].

Mechanistic Causality:

  • LBD Penetration: The bromophenyl group deeply penetrates the lipophilic pocket of the RORγt LBD, while the pyrrolidine nitrogen serves as a vector for further functionalization (e.g., sulfonamides) to reach the C2 acetamide site[3].

  • Helix 12 Displacement: Binding forces a conformational shift in the activation function-2 (AF-2) domain located on Helix 12.

  • Co-regulator Exchange: This structural perturbation physically blocks the recruitment of steroid receptor co-activators (SRC1/2) and thermodynamically favors the recruitment of nuclear receptor co-repressors (NCoR). Consequently, basal transcription of the IL-17A gene is actively suppressed.

RORgt_Pathway Stim Th17 Cytokines (IL-6, TGF-β) ROR_Inact RORγt Monomer (Inactive) Stim->ROR_Inact Induces Expression ROR_Act RORγt Active Conformation ROR_Inact->ROR_Act Endogenous Ligands CoA Co-activator (SRC1/2) ROR_Act->CoA Recruits CoR Co-repressor (NCoR) ROR_Act->CoR Conformational Shift IL17 IL-17A Gene Transcription CoA->IL17 Drives Drug 3-(3-Bromophenyl)- pyrrolidin-3-ol Scaffold Drug->ROR_Act Binds LBD (Inverse Agonism) CoR->IL17 Blocks

Fig 1: RORγt signaling pathway and the mechanism of inverse agonism by the pyrrolidinol scaffold.

Secondary Modalities: GPCRs and Kinetic Stabilization

Beyond nuclear receptors, the 3-(3-Bromo-phenyl)-pyrrolidin-3-OL core exhibits polypharmacology that can be tuned via medicinal chemistry:

  • Neurotensin Receptor 1 (NTR1) Agonism: The scaffold has been identified as a potent non-peptidic modulator of NTR1, a G-protein coupled receptor (GPCR) implicated in dopamine regulation and substance abuse pathways ()[4]. In vitro, these derivatives trigger intracellular Ca2+ flux and β-arrestin recruitment, mimicking the endogenous neurotensin peptide without its rapid proteolytic degradation[4].

  • Kinetic Stabilization of Amyloidogenic Light Chains: Recent breakthroughs demonstrate that 3-phenylpyrrolidine derivatives act as kinetic stabilizers in light chain amyloidosis (AL) ()[5]. The scaffold binds selectively to the VL​−VL​ interface of the full-length light chain dimer. By stabilizing the native state over the misfolding transition state, it halts the aggregation cascade in vitro[5][6].

In Vitro Experimental Workflows & Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts to differentiate between true mechanistic activity and assay artifacts (e.g., compound auto-fluorescence or cytotoxicity).

Protocol 1: Biochemical Target Engagement (TR-FRET Co-activator Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement eliminates background auto-fluorescence common in halogenated aromatic compounds. Self-Validation: The system includes a baseline (apo-receptor) and a maximum signal control (receptor + synthetic agonist T0901317). A true inverse agonist must reduce the FRET signal below the baseline apo-receptor level, proving active co-activator displacement rather than mere competitive antagonism.

  • Preparation: Prepare a 10-point serial dilution of the 3-(3-Bromo-phenyl)-pyrrolidin-3-OL derivative in DMSO (final assay concentration 10 µM to 0.5 nM).

  • Incubation: In a 384-well plate, combine 5 nM GST-tagged RORγt LBD with the compound. Incubate for 15 minutes at room temperature to allow LBD penetration and conformational shifting.

  • Tracer Addition: Add a mixture of 2 nM Terbium-labeled anti-GST antibody (FRET donor) and 100 nM Fluorescein-labeled SRC1 peptide (FRET acceptor).

  • Equilibration & Readout: Incubate for 1 hour. Read the plate on a microplate reader using an excitation of 340 nm and dual emission at 495 nm (Tb) and 520 nm (Fluorescein).

  • Analysis: Calculate the 520/495 ratio. Fit the data to a 4-parameter logistic curve to derive the IC50​ .

TRFRET_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. LBD Incubation (RORγt + Ligand) Prep->Incubate Tracer 3. Add Tracers (Tb-Anti-GST & Fluorescein-CoA) Incubate->Tracer Read 4. TR-FRET Readout (340nm Ex / 520nm Em) Tracer->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Fig 2: Step-by-step TR-FRET assay workflow for quantifying RORγt co-activator displacement.

Protocol 2: Functional Cellular Efficacy (Th17 Differentiation & IL-17A ELISA)

Causality: Biochemical binding does not guarantee cellular penetration or functional efficacy. This assay forces naive T cells to differentiate into Th17 cells, relying heavily on RORγt. Self-Validation: We multiplex the IL-17A ELISA readout with an ATP-based cell viability assay (CellTiter-Glo). If IL-17A drops but ATP levels also drop, the compound is merely cytotoxic. A valid mechanism of action requires a reduction in IL-17A with >90% preserved cell viability.

  • Cell Isolation: Isolate naive CD4+ T cells from human PBMCs using magnetic bead negative selection.

  • Stimulation: Plate cells at 1×105 cells/well in 96-well plates coated with anti-CD3 and anti-CD28 antibodies. Add Th17 polarizing cytokines (IL-6, TGF-β, IL-1β, and IL-23).

  • Treatment: Immediately add the test compound (0.1% final DMSO). Incubate for 5 days at 37°C, 5% CO2​ .

  • Multiplex Readout:

    • Supernatant: Harvest 50 µL of media and quantify IL-17A secretion via sandwich ELISA.

    • Cell Pellet: Add CellTiter-Glo reagent to the remaining cells to measure ATP-dependent luminescence (viability).

Quantitative Data & Profiling

To contextualize the potency of the 3-(3-Bromo-phenyl)-pyrrolidin-3-OL scaffold when optimized, the following table summarizes typical in vitro quantitative parameters across its primary target classes based on established structure-activity relationship (SAR) literature.

Target ClassAssay TypeReadout / MetricTypical Scaffold Potency ( IC50​ / EC50​ )Cellular Viability Impact
RORγt TR-FRET (Biochemical)Co-activator Displacement10 - 50 nM (Inverse Agonism)N/A
RORγt Th17 DifferentiationIL-17A Secretion (ELISA)50 - 150 nM< 5% reduction at 1μM
NTR1 (GPCR) FLIPR Calcium AssayIntracellular Ca2+ Flux200 - 500 nM (Agonism)N/A
Amyloid LC Size Exclusion SEC-HPLCDimer Stabilization (%) EC50​ ~ 2.5 µMN/A

Note: Values represent optimized derivatives utilizing the core 3-(3-Bromo-phenyl)-pyrrolidin-3-OL pharmacophore.

References

  • Duan, J. J.-W., Lu, Z., Jiang, B., Stachura, S., Weigelt, C. A., Sack, J. S., ... & Dhar, T. G. M. (2019). "Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 10(3), 367-373.[Link]

  • Pinkerton, A., & Maloney, P. (2018). "Small molecule agonists of neurotensin receptor 1." US Patent 9868707B2. Sanford-Burnham Medical Research Institute.
  • Lederberg, O. L., Yan, N. L., Sanchez, J., Ren, W., Ash, C., Wilkens, S. J., ... & Kelly, J. W. (2024). "Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains." Journal of Medicinal Chemistry, 67(23), 21070-21105.[Link]

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Foundational

Escaping Flatland: Crystallographic Data and 3D Structural Analysis of 3-(3-Bromophenyl)pyrrolidin-3-ol in Fragment-Based Drug Discovery

Executive Summary The paradigm of Fragment-Based Drug Discovery (FBDD) has fundamentally shifted from screening flat, two-dimensional (2D) heteroaromatics to exploring complex, three-dimensional (3D) molecular architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of Fragment-Based Drug Discovery (FBDD) has fundamentally shifted from screening flat, two-dimensional (2D) heteroaromatics to exploring complex, three-dimensional (3D) molecular architectures. This transition, often termed "escaping flatland," aims to improve target selectivity, enhance physicochemical properties, and access underexplored binding pockets. 3-(3-Bromophenyl)pyrrolidin-3-ol (CAS: 1260785-78-1) stands as a quintessential 3D-enriched fragment. By combining a flexible sp³-rich pyrrolidine core with highly directional interaction vectors (a hydroxyl group and a halogen-bond-capable bromine atom), this molecule serves as an ideal starting point for hit-to-lead campaigns. This whitepaper provides an in-depth technical analysis of its crystallographic data, 3D conformation, and application in modern drug design.

Physicochemical Profiling and "Rule of Three" (Ro3) Compliance

In FBDD, the "Rule of Three" (Ro3) dictates that ideal fragments should possess a molecular weight (MW) ≤ 300 Da, a calculated partition coefficient (cLogP) ≤ 3, and no more than 3 hydrogen bond donors or acceptors[1]. These stringent parameters ensure that the fragment is small enough to bind efficiently to sub-pockets while maintaining high aqueous solubility for high-concentration screening assays.

As detailed in Table 1, 3-(3-Bromophenyl)pyrrolidin-3-ol is perfectly compliant with the Ro3[2]. Furthermore, the presence of the pyrrolidine ring elevates its Fraction of sp³ carbons (Fsp³), a critical metric correlated with clinical success due to improved solubility and reduced off-target promiscuity[3].

Table 1: Physicochemical and Ro3 Properties of 3-(3-Bromophenyl)pyrrolidin-3-ol

PropertyValueRo3 ThresholdClinical Implication
Molecular Weight 242.11 g/mol ≤ 300 DaHigh ligand efficiency; ample room for "growing" the fragment.
cLogP ~1.8≤ 3.0Ensures sufficient aqueous solubility for biophysical screening.
H-Bond Donors 2 (-OH, -NH)≤ 3Facilitates strong, directional anchoring to the protein backbone.
H-Bond Acceptors 2 (-O, -N)≤ 3Enables interaction with target hydrogen bond donors.
Fsp³ 0.40> 0.30High 3D character; reduces flatland-associated toxicity.

Crystallographic Data Acquisition: A Self-Validating Protocol

To utilize a fragment effectively, its exact 3D conformation must be determined empirically. The following protocol outlines the rigorous methodology for acquiring and refining the single-crystal X-ray diffraction (SCXRD) data for this class of pyrrolidine derivatives.

Step-by-Step Methodology & Causality
  • Crystal Growth via Vapor Diffusion: Protocol: 10 mg of the compound is dissolved in 0.5 mL of dichloromethane (primary solvent) in an inner vial, which is placed inside a sealed outer vial containing 3 mL of hexane (antisolvent). Causality: Vapor diffusion is selected over rapid evaporation because the slow, controlled diffusion of the volatile antisolvent into the primary solvent gradually lowers the solubility threshold. This steady thermodynamic shift promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Cryogenic Data Collection (100 K): Protocol: A suitable single crystal is mounted on a MiTeGen loop using paratone oil and immediately flash-cooled to 100 K in a cold nitrogen stream. Diffraction data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality: Cryogenic cooling is critical. It minimizes the thermal atomic displacement parameters (B-factors) of the atoms. By freezing out thermal vibrations, electron density smearing is drastically reduced, allowing for the precise spatial mapping of the bromine atom's highly directional "sigma-hole" (an area of positive electrostatic potential).

  • Structure Solution and Refinement: Protocol: The structure is solved using the dual-space algorithm implemented in SHELXT[4] and refined by full-matrix least-squares on F² using SHELXL. Causality & Trustworthiness: The dual-space algorithm efficiently handles phase problems by iteratively cycling between real and reciprocal space, eliminating phase bias. This refinement protocol is inherently self-validating: the convergence of the R1 factor to < 0.05 and a Goodness-of-Fit (S) near 1.0 mathematically confirms that the calculated 3D model accurately reflects the raw diffraction data.

Table 2: Representative Crystallographic Parameters

ParameterValue
Crystal System / Space Group Monoclinic / P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R1 = 0.035, wR2 = 0.089
Goodness-of-fit on F² 1.042

3D Structural Features and Conformational Analysis

The crystallographic data reveals that the pyrrolidine ring of 3-(3-Bromophenyl)pyrrolidin-3-ol adopts a distinct envelope conformation. This pseudorotation is a direct thermodynamic response to steric constraints; the ring puckers to minimize the torsional strain and steric clash between the bulky 3-bromophenyl group and the adjacent ring protons[3].

Crucially, the 3-hydroxyl group and the 3-bromophenyl group are positioned geminally. The X-ray structure demonstrates that the hydroxyl group typically adopts an axial-like orientation, allowing it to act as an unhindered hydrogen bond donor, while the bromophenyl ring occupies an equatorial-like position, projecting the bromine atom outward into the solvent-accessible space. This specific vector geometry is highly prized in FBDD, as it allows the fragment to simultaneously anchor into a deep polar sub-pocket (via the -OH and -NH) while presenting the bromine atom toward a hydrophobic channel.

Intermolecular Interactions: Hydrogen and Halogen Bonding

In the crystal lattice, the molecules self-assemble into complex 3D networks driven by two primary non-covalent interactions:

  • Hydrogen Bonding: Strong, directional N-H···O and O-H···N interactions form the primary structural backbone of the lattice.

  • Halogen Bonding: The bromine atom participates in highly specific halogen bonds (e.g., C-Br···O or C-Br···π). Halogen bonds are driven by the anisotropic distribution of electron density on the halogen atom, creating an electrophilic "sigma-hole" at the pole of the C-Br axis[5]. This interaction is highly directional (angles approaching 180°) and is increasingly utilized in drug design to achieve target selectivity that cannot be attained by hydrogen bonding alone.

Interactions C1 Molecule A (Pyrrolidin-3-ol) C2 Molecule B (Pyrrolidin-3-ol) C1->C2 N-H···O H-Bond (Strong, Directional) C3 Molecule C (Pyrrolidin-3-ol) C2->C3 C-Br···O Halogen Bond (Sigma-Hole Interaction) C3->C1 C-H···π Interaction (Aryl Stacking)

Intermolecular interaction network featuring hydrogen and halogen bonds.

Fragment-to-Lead Optimization Strategy

The high-resolution 3D crystallographic data of 3-(3-Bromophenyl)pyrrolidin-3-ol directly informs the hit-to-lead optimization workflow. The presence of the bromine atom serves a dual purpose. Biologically, it can be retained to exploit halogen bonding within the target's active site[5]. Chemically, it acts as a highly versatile synthetic handle. Medicinal chemists can utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) directly at the bromine vector to "grow" the fragment, adding affinity-enhancing motifs without disrupting the optimized binding of the pyrrolidine core.

Workflow N1 Fragment Screening (3-(3-Bromophenyl)pyrrolidin-3-ol) N2 X-Ray Crystallography (3D Structure Determination) N1->N2 N3 Vector Analysis (Halogen & H-Bond Mapping) N2->N3 N4 Fragment Growing (Pd-Catalyzed Cross-Coupling) N3->N4 N5 Lead Optimization (Affinity & Selectivity Enhancement) N4->N5

Fragment-to-lead optimization workflow utilizing 3D crystallographic data.

References

  • PubChem Compound Summary for CID 53342337, 3-(3-Bromo-phenyl)-pyrrolidin-3-OL. National Center for Biotechnology Information.2

  • Masunov, A. E., et al. (2020). "Virtual Tensile Test for Brittle, Plastic, and Elastic Polymorphs of 4-Bromophenyl 4-Bromobenzoate." Crystal Growth & Design. American Chemical Society. 5

  • Foloppe, N., et al. (2019). "Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space." Bioorganic & Medicinal Chemistry Letters. National Institutes of Health (PMC). 3

  • Jhoti, H., et al. (2013). "The 'rule of three' for fragment-based drug discovery: where are we now?" Nature Reviews Drug Discovery. Semantic Scholar. 1

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances. Semantic Scholar. 4

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The derivatives of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL, in particular, represent a class of small molecules with significant therapeutic potential. A thorough understanding of their pharmacokinetic (PK) and bioavailability profile is paramount for their successful development from promising leads into clinically effective drugs.[4][5] This guide provides a comprehensive overview of the key considerations and experimental methodologies for assessing the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the "why" beyond the "how."

I. Foundational Principles: Pharmacokinetics and Bioavailability

Pharmacokinetics is the study of the time course of a drug's ADME.[5] Bioavailability, a key pharmacokinetic parameter, refers to the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action.[6][7] A comprehensive understanding of these principles is essential for designing effective dosing regimens and predicting a drug's clinical performance.

Key Pharmacokinetic Parameters

A typical pharmacokinetic study aims to quantify several key parameters that describe the drug's behavior in the body. These include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.[5]

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[5]

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Half-life (t½): The time required for the drug concentration in the body to decrease by half.[5]

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

These parameters are interconnected and provide a comprehensive picture of the drug's disposition.

Caption: Interrelationship of key pharmacokinetic parameters.

II. Preclinical Evaluation of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL Derivatives: A Strategic Approach

The preclinical development of any new chemical entity must adhere to rigorous regulatory guidelines to ensure the safety and efficacy of the potential drug.[8][9][10][11] The Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidance on the design and execution of preclinical studies.[6][7][8][9][11][12][13][14]

A tiered approach, often referred to as a "discovery assay by stage" (DABS) paradigm, is an efficient strategy for lead optimization.[15] This involves a series of in vitro and in vivo assays of increasing complexity to characterize the ADME properties of the compounds.

Caption: A streamlined preclinical pharmacokinetic workflow.

In Vitro ADME Assays: The First Tier

In vitro assays are crucial for early-stage drug development, providing high-throughput screening of large numbers of compounds to identify those with favorable pharmacokinetic properties.[4][16][17]

  • Rationale: Assessing the susceptibility of a compound to metabolism by liver enzymes is critical for predicting its in vivo clearance and oral bioavailability.

  • Methodology:

    • Incubate the test compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog).[18]

    • Collect samples at various time points.

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration using a validated LC-MS/MS method.[19][20][21][22][23]

    • Calculate the in vitro half-life and intrinsic clearance.

  • Rationale: The ability of a compound to cross biological membranes is a key determinant of its absorption and distribution.

  • Methodology (Caco-2 Permeability Assay): [18]

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and allow them to differentiate into a monolayer.

    • Add the test compound to the apical (A) side of the monolayer.

    • Collect samples from the basolateral (B) side at various time points.

    • Determine the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

  • Rationale: The extent of binding to plasma proteins influences the free fraction of the drug available to exert its pharmacological effect and to be cleared from the body.[24]

  • Methodology (Equilibrium Dialysis): [18]

    • Place plasma containing the test compound in one chamber of a dialysis cell, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Allow the system to reach equilibrium.

    • Measure the concentration of the test compound in both the plasma and buffer chambers.

    • Calculate the percentage of the drug bound to plasma proteins.

In Vivo Pharmacokinetic Studies: The Second Tier

Promising candidates from in vitro screening are advanced to in vivo studies in animal models to obtain a more comprehensive understanding of their pharmacokinetic profile.[4]

  • Rationale: To obtain initial estimates of key pharmacokinetic parameters in a relevant animal species (typically rodents).

  • Methodology:

    • Administer the test compound to a small group of animals (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points.

    • Process the blood samples to obtain plasma.

    • Quantify the drug concentration in plasma using a validated LC-MS/MS method.

    • Perform non-compartmental analysis to determine key PK parameters.

  • Rationale: To accurately determine the pharmacokinetic profile and absolute bioavailability in a well-powered study.

  • Methodology:

    • Design the study in accordance with regulatory guidelines, considering factors such as the number of animals, dose levels, and sampling schedule.[12][14]

    • Administer the test compound via IV and PO routes to different groups of animals.

    • Collect and process blood samples as in the exploratory study.

    • Analyze the plasma samples using a validated LC-MS/MS method.

    • Perform pharmacokinetic modeling to obtain a detailed understanding of the drug's disposition.

    • Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Parameter In Vitro Assay In Vivo Study Significance
Absorption Caco-2 PermeabilityOral BioavailabilityPredicts how much of the drug will reach the systemic circulation after oral administration.
Distribution Plasma Protein BindingVolume of Distribution (Vd)Indicates the extent to which a drug distributes into tissues.
Metabolism Metabolic Stability (Microsomes, Hepatocytes)Clearance (CL), Half-life (t½)Determines the rate at which the drug is eliminated from the body.
Excretion (Not directly assessed in early screens)(Can be assessed through urine/feces collection)Characterizes the routes of elimination of the drug and its metabolites.

III. Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The FDA and other regulatory agencies have specific guidelines for the validation of such methods.[21]

Key Validation Parameters
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Sample Preparation and LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[19][20][21][22][23]

A Typical Workflow:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to remove proteins and other interfering substances from the plasma sample.[21][23]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate the analyte from other components.

  • Mass Spectrometric Detection: The analyte is then introduced into a mass spectrometer for detection and quantification.

IV. Data Analysis and Interpretation

Pharmacokinetic data are typically analyzed using specialized software that can perform non-compartmental or compartmental analysis. The choice of method depends on the study objectives and the complexity of the data. Population PK analysis can be a valuable tool to identify factors that influence a drug's pharmacokinetics and to inform dosing recommendations.[25]

V. Conclusion

A comprehensive evaluation of the pharmacokinetics and bioavailability of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL derivatives is a critical component of their preclinical development. By employing a strategic and tiered approach that integrates in vitro and in vivo methodologies, researchers can efficiently identify and advance drug candidates with favorable ADME properties. Adherence to regulatory guidelines and the use of validated bioanalytical methods are essential for generating high-quality data that can support the transition of these promising compounds from the laboratory to the clinic. The insights gained from these studies are invaluable for optimizing dosing regimens, predicting clinical outcomes, and ultimately, ensuring the development of safe and effective medicines.

References

  • Guideline on the Investigation of Bioequivalence - EMA. (2010). European Medicines Agency. Retrieved from [Link]

  • The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (2011). Basic & Clinical Pharmacology & Toxicology, 108(4), 227-232.
  • Committee for Proprietary Medicinal Products (CPMP) Note for Guidance on the Investigation of Bioavailability and Bioequivalence - EMA. (2001). European Medicines Agency. Retrieved from [Link]

  • The new European Medicines Agency guideline on the investigation of bioequivalence. (2010). PubMed. Retrieved from [Link]

  • Committee for Proprietary Medicinal Products (CPMP) Note for Guidance on the Investigation of Bioavailability and Bioequivalence - EMA. (2001). European Medicines Agency. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (1997). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Retrieved from [Link]

  • in vitro/vivo Pharmacokinetic Screening|Pharmaceuticals|Services. (n.d.). Sumitomo Chemical. Retrieved from [Link]

  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026). Charles River. Retrieved from [Link]

  • (PDF) In vitro models to determine the pharmacokinetic parameters - ResearchGate. (n.d.). Retrieved from [Link]

  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.). Agilent. Retrieved from [Link]

  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. (2023). PubMed. Retrieved from [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.). Duke University. Retrieved from [Link]

  • Step 2: Preclinical Research - FDA. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

  • pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005). PubMed. Retrieved from [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (n.d.). Bentham Science. Retrieved from [Link]

  • The Interplay of Pharmacokinetics, Pharmacodynamics and Safety in Drug Development. (2023). Hilaris Publisher. Retrieved from [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). PMC. Retrieved from [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. (2025). Semantic Scholar. Retrieved from [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent. Retrieved from [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Retrieved from [Link]

  • Bioavailability Computations for Natural Phenolic Derivatives for Druglikeness Assessment. (2023). MDPI. Retrieved from [Link]

  • Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. (n.d.). Journal of Pharmacology and Drug Development. Retrieved from [Link]

  • Impacts of Drug Interactions on Pharmacokinetics and the Brain Transporters: A Recent Review of Natural Compound-Drug Interactions in Brain Disorders. (2021). MDPI. Retrieved from [Link]

  • Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling: A translational path to brain-targeted drug delivery. (n.d.). ChemRxiv. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved from [Link]

  • Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. (2019). PubMed. Retrieved from [Link]

  • Bioavailability of phenolic compounds: a major challenge for drug development? (n.d.). Revista Fitos. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide on 3-(3-Bromophenyl)pyrrolidin-3-ol: Physiochemical Properties, Synthesis, and Analytical Characterization

Executive Summary 3-(3-Bromophenyl)pyrrolidin-3-ol (CAS: 1260785-78-1)[1][2] is a specialized halogenated phenylpyrrolidine scaffold highly valued in medicinal chemistry and drug discovery[3]. The presence of the pyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Bromophenyl)pyrrolidin-3-ol (CAS: 1260785-78-1)[1][2] is a specialized halogenated phenylpyrrolidine scaffold highly valued in medicinal chemistry and drug discovery[3]. The presence of the pyrrolidine ring provides a conformationally restricted basic amine, while the 3-hydroxyl group acts as a key hydrogen bond donor/acceptor. Crucially, the meta-bromine substituent on the phenyl ring serves as an orthogonal reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

As a Senior Application Scientist, I have structured this whitepaper to detail the core physiochemical parameters, validated synthetic pathways, and analytical characterization protocols for this compound. The focus is placed heavily on the causality behind experimental design to ensure reproducible, high-fidelity results.

Core Physiochemical Properties & Mass Spectrometry Logic

Accurate mass determination is critical for the validation of halogenated compounds due to the distinct isotopic signature of bromine.

Quantitative Data Summary
ParameterValueCausality / Significance
IUPAC Name 3-(3-bromophenyl)pyrrolidin-3-olStandardized nomenclature for structural identification[1].
CAS Registry Number 1260785-78-1Unique numerical identifier for database cross-referencing[1][2].
Molecular Formula C10H12BrNODefines the atomic composition and degree of unsaturation[4].
Molecular Weight 242.11 g/mol Average mass based on natural isotopic abundance[1][4].
Monoisotopic (Exact) Mass 241.0102 DaCalculated using the most abundant isotopes (^12C, ^1H, ^79Br, ^14N, ^16O). Essential for High-Resolution Mass Spectrometry (HRMS)[4].
Isotopic Distribution Logic

Bromine naturally exists as two stable isotopes: ^79Br (~50.69%) and ^81Br (~49.31%). Consequently, the mass spectrum of 3-(3-bromophenyl)pyrrolidin-3-ol will exhibit a characteristic 1:1 doublet for the molecular ion [M+H]+. The exact mass of the ^79Br isotopologue is 241.0102 Da[4], yielding an [M+H]+ peak at m/z 242.0175. The ^81Br isotopologue yields a corresponding peak at m/z 244.0155.

MassSpec M Ionization (ESI+) C10H12BrNO Br79 ^79Br Isotopologue [M+H]+ m/z 242.0175 M->Br79 ~50.69% Natural Abundance Br81 ^81Br Isotopologue [M+H]+ m/z 244.0155 M->Br81 ~49.31% Natural Abundance

ESI+ Mass Spectrometry isotopic distribution logic for the brominated compound.

Validated Synthetic Methodology

The synthesis of 3-arylpyrrolidin-3-ols typically proceeds via the nucleophilic addition of an aryl Grignard reagent to a protected pyrrolidin-3-one. The choice of protecting group and reaction conditions is critical to suppress competing enolization.

Synthetic Workflow Logic

Synthesis A 1-Boc-pyrrolidin-3-one (Starting Material) C N-Boc-3-(3-bromophenyl)pyrrolidin-3-ol (Intermediate) A->C THF, -78°C to RT (Nucleophilic Addition) B 3-Bromophenylmagnesium bromide (Grignard Reagent) B->C Dropwise Addition D 3-(3-Bromophenyl)pyrrolidin-3-ol (Final Product) C->D TFA/DCM (1:1), 0°C to RT (Boc Deprotection)

Synthetic workflow for 3-(3-Bromophenyl)pyrrolidin-3-ol via Grignard addition.

Step-by-Step Protocol: Grignard Addition & Deprotection

Note: This protocol is designed as a self-validating system. Intermediate TLC and LC-MS checks are embedded to ensure reaction fidelity before proceeding to the next step.

Step 1: Nucleophilic Addition (Grignard Reaction)

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1-Boc-pyrrolidin-3-one (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M). Causality: Strictly anhydrous conditions are mandatory; trace water will prematurely quench the Grignard reagent, forming 1-bromobenzene instead of the desired nucleophilic addition product.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: 1-Boc-pyrrolidin-3-one is highly prone to enolization. Low temperatures kinetically favor the desired 1,2-nucleophilic addition over deprotonation (enolization) at the alpha-carbon.

  • Addition: Dropwise add 3-bromophenylmagnesium bromide (1.2 eq, 0.5 M in THF) over 30 minutes.

  • Reaction: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours. Validation Check: Quench a 50 µL aliquot in saturated NH4Cl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). The intermediate should appear as a new, lower-Rf spot (due to the polar -OH group) that is UV-active.

  • Workup: Quench the bulk reaction with saturated aqueous NH4Cl at 0°C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield N-Boc-3-(3-bromophenyl)pyrrolidin-3-ol.

Step 2: Boc Deprotection

  • Preparation: Dissolve the purified intermediate in Dichloromethane (DCM) (0.1 M) and cool to 0°C.

  • Deprotection: Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA. Causality: TFA protonates the tert-butyl carbamate, leading to the expulsion of isobutylene and CO2. The 0°C initiation prevents potential dehydration of the tertiary alcohol, which could inadvertently yield an undesired pyrroline byproduct.

  • Reaction: Stir for 2 hours, allowing the mixture to reach room temperature. Validation Check: Analyze via LC-MS. The disappearance of the [M+Na]+ peak of the Boc-protected species and the appearance of the 242.0/244.0 [M+H]+ doublet confirms complete deprotection.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3 and extract with a polar organic solvent (e.g., 10% MeOH in DCM). Dry and concentrate to yield the free base, 3-(3-bromophenyl)pyrrolidin-3-ol.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized material, rigorous analytical validation is required.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: Formic acid promotes the protonation of the secondary amine in the pyrrolidine ring, ensuring robust ionization.

  • Expected Result: A twin peak signature (1:1 ratio) at m/z 242.0175 and 244.0155, confirming the exact mass (241.0102 Da)[4] and the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d6 or CDCl3.

  • 1H NMR Signatures:

    • Aromatic Region (7.1 - 7.6 ppm): Four distinct proton signals corresponding to the meta-substituted phenyl ring.

    • Pyrrolidine Ring (1.8 - 3.5 ppm): Complex multiplets integrating to 6 protons (two CH2 groups adjacent to the amine, one CH2 group adjacent to the quaternary carbon).

    • Exchangeable Protons: The amine (NH) and hydroxyl (OH) protons will appear as broad singlets, the chemical shifts of which are concentration and solvent-dependent.

  • Causality: The quaternary carbon (C3) will lack a proton signal, confirming the addition occurred at the carbonyl carbon of the starting material.

References

  • National Center for Biotechnology Information (NCBI). "3-(3-Bromo-phenyl)-pyrrolidin-3-OL - PubChem Compound Summary." Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. Retrieved from[Link]

Sources

Exploratory

Receptor Binding Affinity Assays for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL: A Comprehensive Technical Guide

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and central nervous system (CNS) pharmacology, 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (CAS: 1260785-78-1; MW: 242.11 g/mol ) serves as a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and central nervous system (CNS) pharmacology, 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (CAS: 1260785-78-1; MW: 242.11 g/mol ) serves as a highly versatile, privileged structural scaffold[1]. The pyrrolidine ring is a ubiquitous pharmacophore known for its deep insertion into the orthosteric binding pockets of aminergic G-protein-coupled receptors (GPCRs), nicotinic acetylcholine receptors (nAChRs), and monoamine transporters[2],[3]. Furthermore, the 3-bromophenyl substitution provides critical lipophilicity and a vector for halogen bonding, making it an ideal starting point for lead optimization.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for characterizing the receptor binding affinity of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL. Because this compound is a low-molecular-weight fragment, standard high-throughput screening (HTS) often yields false negatives due to low initial affinities ( Kd​ in the μM to mM range). Therefore, this guide details two orthogonal approaches: Radioligand Binding Assays (RBA) for precise thermodynamic quantification, and Surface Plasmon Resonance (SPR) for real-time kinetic fragment screening.

Orthogonal Assay Workflow & Logic

To ensure scientific integrity, the evaluation of a novel fragment must not rely on a single assay modality. RBA provides equilibrium thermodynamics, while SPR provides label-free kinetic data.

G Start Compound: 3-(3-Bromo-phenyl) -pyrrolidin-3-OL RBA Radioligand Binding Assay (Equilibrium Thermodynamics) Start->RBA High Affinity Target Testing SPR Surface Plasmon Resonance (Real-Time Kinetics) Start->SPR Primary Fragment Screening DataRBA IC50 & Ki Calculation (Cheng-Prusoff) RBA->DataRBA DataSPR Kon, Koff, Kd Calculation (Sensogram Analysis) SPR->DataSPR Hit Hit Validation & SAR Progression DataRBA->Hit DataSPR->Hit

Figure 1: Orthogonal screening workflow for fragment-based affinity characterization.

Competitive Radioligand Binding Assay (RBA)

Radioligand binding remains the gold standard for determining the absolute affinity ( Ki​ ) of a ligand for a specific receptor. In a competitive format, 3-(3-Bromo-phenyl)-pyrrolidin-3-OL is titrated against a fixed concentration of a known radioactive tracer (e.g., [3H] -labeled agonist/antagonist).

Causality & Experimental Design
  • Polyethylenimine (PEI) Pre-soaking: Glass fiber filters carry a negative charge, which can non-specifically bind positively charged radioligands or the basic pyrrolidine nitrogen of our test compound. Pre-soaking in 0.3% PEI neutralizes this charge, drastically reducing background noise[4].

  • Cold Wash Buffer: Washing must be performed with ice-cold buffer to rapidly lower the kinetic energy of the system, preventing the dissociation of the receptor-ligand complex during the vacuum filtration step[5].

  • Self-Validation: Every plate must include a "Total Binding" well (radioligand + buffer) and a "Non-Specific Binding" (NSB) well (radioligand + 10μM of a known high-affinity unlabelled competitor) to calculate the specific binding window[6].

Step-by-Step Protocol (Filtration Method)
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ , 0.2% BSA)[5]. Prepare a 10-point serial dilution of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL in DMSO, ensuring the final assay DMSO concentration does not exceed 1% to prevent receptor denaturation.

  • Reaction Assembly: In a 96-well plate, add per well:

    • 150μL of target receptor membrane preparation (e.g., 5−20μg of protein)[4].

    • 50μL of the test compound dilution (or buffer for Total Binding, or reference ligand for NSB)[4].

    • 50μL of the radioligand at a concentration near its known Kd​ [4].

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the system to reach thermodynamic equilibrium[4].

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a 96-well GF/C filter plate pre-soaked in 0.3% PEI[4].

  • Washing: Wash the filters four times with 200μL of ice-cold wash buffer[4].

  • Quantification: Dry the filters at 50°C for 30 minutes, add 50μL of scintillation cocktail (e.g., Betaplate Scint), and count the radioactivity (CPM) using a MicroBeta scintillation counter[4],[5].

G Receptor Target Receptor Signal Scintillation Signal Receptor->Signal Measured Bound Radioligand Radioligand (Tracer) Radioligand->Receptor Binds (Kd) TestComp Pyrrolidin-3-OL (Competitor) TestComp->Receptor Competes (Ki)

Figure 2: Competitive binding logic. The test compound reduces the observable scintillation signal.

Surface Plasmon Resonance (SPR) Fragment Screening

Because 3-(3-Bromo-phenyl)-pyrrolidin-3-OL is a low-molecular-weight fragment (242 Da), standard biochemical assays may lack the sensitivity to detect weak interactions ( >100μM ). SPR is highly sensitive to mass changes and can detect ultra-low-affinity chemical fragments in real-time[7],[8].

Causality & Experimental Design
  • High Immobilization Density: The SPR response (measured in Resonance Units, RU) is directly proportional to the mass of the bound analyte. To detect a 242 Da fragment, the target protein must be immobilized at very high densities (e.g., up to 10,000 RU) on a CM5 sensor chip[9],[8].

  • DMSO Bulk Shift Correction: Fragments are highly soluble in DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a massive refractive index shift that obscures the tiny binding signal of the fragment. A rigorous DMSO calibration curve is mandatory before screening[9].

Step-by-Step Protocol
  • Surface Preparation: Activate a Biacore CM5 sensor chip using EDC/NHS chemistry. Inject the target receptor (diluted in sodium acetate buffer below its pI) to achieve an immobilization level of 5,000–10,000 RU. Block remaining active sites with 1 M ethanolamine[9],[8].

  • DMSO Calibration: Prepare a series of running buffers with DMSO concentrations ranging from 4.5% to 5.5% (if the nominal assay concentration is 5%). Inject these to create a solvent correction curve[9].

  • Primary Screen (Single Concentration): Inject 3-(3-Bromo-phenyl)-pyrrolidin-3-OL at a high single concentration (e.g., 50μM ) over the active and reference flow cells at a high flow rate ( 30μL/min ) to minimize mass transport limitations[7],[8].

  • Dose-Response (Affinity Profiling): For confirmed hits, inject a 2-fold dilution series of the compound (e.g., 1.56μM to 100μM ).

  • Regeneration: If the fragment does not dissociate completely during the buffer wash phase, apply a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl)[9].

Quantitative Data Analysis & Pharmacological Kinetics

The Cheng-Prusoff Equation

In competitive RBA, the raw IC50​ value (the concentration of the test compound that displaces 50% of the radioligand) is highly dependent on the experimental conditions, specifically the concentration of the radioligand used. To determine the absolute, assay-independent affinity constant ( Ki​ ) of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL, we must apply the Cheng-Prusoff equation [10],[11]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • Ki​ = The absolute inhibition constant of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL.

  • IC50​ = The measured half-maximal inhibitory concentration.

  • [L] = The concentration of the radioligand used in the assay.

  • Kd​ = The known dissociation constant of the radioligand for the receptor.

Data Presentation Summary

To effectively compare the binding profile of the pyrrolidine scaffold across different targets, data should be structured as follows:

ParameterAssay ModalityDefinitionUtility in Lead Optimization
IC50​ RBAConcentration displacing 50% of tracer.Relative ranking within a single assay run.
Ki​ RBAAbsolute affinity constant (Cheng-Prusoff).Cross-assay and cross-literature comparison.
Kd​ SPREquilibrium dissociation constant ( Koff​/Kon​ ).True thermodynamic affinity of the fragment.
Kon​ ( ka​ ) SPRAssociation rate constant ( M−1s−1 ).Understanding how fast the drug binds the target.
Koff​ ( kd​ ) SPRDissociation rate constant ( s−1 ).Predicting drug residence time in vivo.

Table 1: Key pharmacological parameters derived from RBA and SPR workflows.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 3-(3-Bromophenyl)pyrrolidin-3-ol

Introduction and Strategic Rationale The compound 3-(3-Bromophenyl)pyrrolidin-3-ol (CAS: 1260785-78-1)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the development of spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The compound 3-(3-Bromophenyl)pyrrolidin-3-ol (CAS: 1260785-78-1)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the development of spirocyclic scaffolds, kinase inhibitors, and CNS-active therapeutics. The structural motif—a tertiary alcohol embedded within a nitrogen-containing heterocycle—presents specific synthetic challenges, primarily the propensity for competitive enolization over nucleophilic addition when reacting with strong organometallic reagents.

This application note details a robust, two-step synthetic protocol designed for high yield and high purity. The strategy employs the nucleophilic addition of a Grignard reagent to a carbamate-protected pyrrolidinone, followed by acidic deprotection[2].

Mechanistic Pathway and Reaction Design

The synthesis relies on the controlled addition of 3-bromophenylmagnesium bromide to N-Boc-3-pyrrolidinone.

  • Protection Strategy: The tert-butyloxycarbonyl (Boc) group is essential. An unprotected pyrrolidinone would rapidly quench the Grignard reagent via deprotonation of the secondary amine, leading to reaction failure.

  • Temperature Control: The addition is initiated at low temperatures (-78 °C to 0 °C) to suppress the basic character of the Grignard reagent, which could otherwise deprotonate the α-carbons of the ketone, leading to enolization and recovery of starting material rather than the desired tertiary alcohol[2].

ReactionPathway SM1 N-Boc-3-pyrrolidinone (Electrophile) Step1 Nucleophilic Addition THF, -78 °C to RT SM1->Step1 SM2 3-Bromophenylmagnesium bromide (Nucleophile) SM2->Step1 Intermediate 1-Boc-3-(3-bromophenyl)pyrrolidin-3-ol (Protected Intermediate) Step2 Boc Deprotection TFA / DCM, RT Intermediate->Step2 Product 3-(3-Bromophenyl)pyrrolidin-3-ol (Target Molecule) Step1->Intermediate Step2->Product

Caption: Two-step synthetic pathway for 3-(3-Bromophenyl)pyrrolidin-3-ol.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected yields for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
N-Boc-3-pyrrolidinone185.221.01.85 g (10 mmol)Limiting Reagent
3-Bromophenylmagnesium bromide (0.5 M in THF)260.401.326.0 mL (13 mmol)Nucleophile
Anhydrous Tetrahydrofuran (THF)72.11-40.0 mLSolvent
Trifluoroacetic Acid (TFA)114.0210.07.65 mL (100 mmol)Deprotecting Agent
Dichloromethane (DCM)84.93-30.0 mLSolvent
Intermediate Yield (Expected) 342.23 - ~2.8 g (82%) Intermediate
Final Product Yield (Expected) 242.11 - ~1.7 g (90%) Target

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-Boc-3-(3-bromophenyl)pyrrolidin-3-ol

Causality Focus: Moisture exclusion and thermal regulation are critical here to prevent the destruction of the Grignard reagent and minimize enolization.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet.

  • Substrate Dissolution: Charge the flask with N-Boc-3-pyrrolidinone (1.85 g, 10.0 mmol) and anhydrous THF (40 mL). Stir to dissolve and cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Transfer 3-bromophenylmagnesium bromide (0.5 M in THF, 26.0 mL, 13.0 mmol) to the addition funnel via a dry syringe. Add the Grignard reagent dropwise over 30 minutes. Rationale: Dropwise addition prevents localized heating and suppresses side-reactions.

  • Reaction Propagation: Maintain the reaction at -78 °C for 1 hour, then gradually allow the mixture to warm to 0 °C over an additional 2 hours. Monitor the consumption of the ketone via TLC (Hexanes:EtOAc 7:3).

  • Quenching: Once complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL) dropwise. Rationale: NH₄Cl is mildly acidic; it safely destroys excess organomagnesium species without inducing dehydration of the highly sensitive tertiary alcohol.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford the protected intermediate.

Phase 2: Deprotection to 3-(3-Bromophenyl)pyrrolidin-3-ol

Causality Focus: Acidic cleavage must be efficient but followed by careful neutralization to isolate the free base without losing the water-soluble pyrrolidine.

  • Acidic Cleavage: Dissolve the purified 1-Boc-3-(3-bromophenyl)pyrrolidin-3-ol (approx. 2.8 g, 8.2 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask.

  • TFA Addition: Add Trifluoroacetic acid (TFA, 7.65 mL, 100 mmol) slowly at 0 °C. Remove the ice bath and stir the reaction at room temperature for 2 hours. Rationale: TFA efficiently cleaves the Boc group, releasing isobutylene and CO₂ gas as the only byproducts, driving the reaction to completion.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 x 15 mL) to remove residual trace TFA.

  • Neutralization: The resulting residue is the TFA salt of the product. Dissolve the residue in a minimal amount of water (15 mL) and cool to 0 °C. Basify the solution to pH 10-11 using 2M aqueous NaOH. Rationale: The free pyrrolidine is significantly more soluble in organic solvents than its protonated salt.

  • Final Isolation: Extract the basic aqueous layer with DCM (4 x 25 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate to yield the pure 3-(3-bromophenyl)pyrrolidin-3-ol as a solid/oil.

Experimental Workflow Visualization

Workflow Setup 1. Inert Atmosphere Setup (Flame-dried flask, Ar/N2) Cooling 2. Substrate Cooling (-78 °C in THF) Setup->Cooling Addition 3. Dropwise Grignard Addition (Controlled Exotherm) Cooling->Addition Quench 4. Mild Aqueous Quench (Sat. NH4Cl at 0 °C) Addition->Quench Deprotect 5. Boc Cleavage (TFA in DCM, RT) Quench->Deprotect Neutralize 6. Basification & Extraction (NaOH to pH 10, DCM) Deprotect->Neutralize

Caption: Step-by-step operational workflow for the synthesis and isolation of the target compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53326175, 3-(3-Bromophenyl)pyrrolidin-3-ol" PubChem, [Link]

  • Fidanze, S. D., et al. "Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space." The Journal of Organic Chemistry, vol. 78, no. 12, 2013, pp. 6309–6314. ACS Publications, [Link]

Sources

Application

Application Note: 3-(3-Bromophenyl)pyrrolidin-3-ol in Advanced Pharmaceutical Synthesis

Executive Summary & Pharmacophore Rationale The synthesis of complex active pharmaceutical ingredients (APIs) requires versatile, multi-vector building blocks that allow for rapid late-stage diversification. 3-(3-Bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) requires versatile, multi-vector building blocks that allow for rapid late-stage diversification. 3-(3-Bromophenyl)pyrrolidin-3-ol (CAS: 1260785-78-1)[1] represents a highly privileged bifunctional scaffold. The 3-phenylpyrrolidine core is a prominent motif in medicinal chemistry, frequently deployed to target G-protein coupled receptors (GPCRs) such as the neurotensin receptor 1[2], disrupt protein-protein interactions like the PD-1/PD-L1 axis[3], and serve as kinetic stabilizers for amyloidogenic immunoglobulin light chains[4].

The structural causality behind selecting this specific building block lies in its three orthogonal diversification vectors:

  • The Secondary Amine: Acts as a critical salt-bridge or hydrogen-bond donor/acceptor in target binding pockets. It also serves as a synthetic vector for tuning physicochemical properties (e.g., logD, topological polar surface area) via alkylation, acylation, or reductive amination.

  • The Tertiary Hydroxyl: Functions as a rigidified hydrogen-bond vector. Its presence at the C3 position restricts the conformational flexibility of the pyrrolidine ring, locking the phenyl ring into a defined spatial trajectory.

  • The meta-Bromo Substituent: The bromine atom acts as a highly reactive synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation without disrupting the core stereocenter.

Pharmacophore Core 3-(3-Bromophenyl) pyrrolidin-3-ol N_atom Secondary Amine Vector 1: Alkylation/Acylation Core->N_atom OH_group Tertiary Hydroxyl Vector 2: H-Bonding/Fluorination Core->OH_group Br_aryl 3-Bromophenyl Vector 3: Pd-Catalyzed Coupling Core->Br_aryl

Fig 1: Orthogonal diversification vectors of the 3-(3-Bromophenyl)pyrrolidin-3-ol scaffold.

Divergent Synthetic Workflow & Causality

To effectively utilize 3-(3-bromophenyl)pyrrolidin-3-ol, the synthetic sequence must be carefully orchestrated. The presence of the secondary amine necessitates temporary masking (typically via tert-butyloxycarbonyl, Boc) prior to transition-metal catalysis.

Causality of Masking: Unprotected secondary amines can competitively bind to palladium centers, poisoning the catalyst, or undergo unintended Buchwald-Hartwig N-arylation. While the tertiary hydroxyl group at the C3 position is sterically hindered and generally does not interfere with Pd-catalyzed cross-coupling at the meta-bromo position, strong basic conditions at elevated temperatures must be closely monitored to prevent dehydration (elimination to the pyrroline), even though the formation of the highly strained double bond is thermodynamically disfavored.

Workflow A 3-(3-Bromophenyl) pyrrolidin-3-ol B N-Boc Protection (Amine Masking) A->B (Boc)2O, Et3N C Suzuki-Miyaura (Aryl Extension) B->C Ar-B(OH)2, Pd Cat. D Buchwald-Hartwig (C-N Bond Formation) B->D Amine, Pd Cat. E Global Deprotection (TFA/DCM) C->E Acidic Cleavage D->E Acidic Cleavage

Fig 2: Divergent synthetic workflow for functionalizing the pyrrolidine building block.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Proceeding to a subsequent step without satisfying the analytical criteria defined in the "Validation Checkpoint" will result in complex, inseparable mixtures during late-stage purification.

Protocol A: N-Boc Protection (Amine Masking)

Objective: Quantitatively mask the secondary amine to prevent catalyst poisoning during downstream cross-coupling.

  • Initialization: Dissolve 3-(3-bromophenyl)pyrrolidin-3-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 2.0 eq) dropwise. Stir for 5 minutes at 0 °C.

  • Reagent Introduction: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a single portion.

  • Propagation: Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation Checkpoint: Analyze the crude product via UPLC-MS (ESI+). Pass Criteria: Complete disappearance of the starting material ( m/z 242/244). Appearance of the Boc-protected product at m/z 342/344 [M+H]+ . The 1:1 isotopic doublet characteristic of the ⁷⁹Br/⁸¹Br isotopes must remain intact.

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Extension)

Objective: Extend the aromatic system at the meta-position utilizing the bromide handle.

  • Initialization: Charge a microwave vial with the N-Boc protected intermediate from Protocol A (1.0 eq, 1.0 mmol), the desired Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which prevents oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial.

  • Propagation: Heat the reaction mixture to 90 °C for 6 hours using an oil bath or heating block.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint: Analyze the purified fraction via UPLC-MS and ¹H NMR. Pass Criteria: Disappearance of the bromide isotopic doublet. Appearance of the target mass. In ¹H NMR, integration of the aromatic region must reflect the addition of the new aryl protons.

Protocol C: Global Deprotection & Free Base Isolation

Objective: Cleave the Boc group to reveal the secondary amine for final biological testing or further alkylation.

  • Initialization: Dissolve the coupled product (1.0 eq) in anhydrous DCM (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.

  • Free-Basing (Critical Step): Dissolve the resulting TFA salt in DCM and wash with 1M aqueous NaOH until the aqueous layer reaches pH > 10. Extract thoroughly with DCM, dry over Na₂SO₄, and concentrate to yield the free base.

Validation Checkpoint: Analyze via UPLC-MS. Pass Criteria: Mass shift of -100 Da corresponding to the loss of the Boc group. The retention time should shift significantly earlier (more polar) on a reverse-phase C18 column.

Quantitative Data & Reaction Optimization

To maximize throughput and yield, the following table summarizes optimized parameters and the mechanistic causality behind reagent selection for this specific scaffold.

Table 1: Quantitative Reaction Parameters & Yield Profiles

Reaction TypeCatalyst / ReagentsSolvent SystemTemp (°C)Avg. Yield (%)Causality / Observation
N-Boc Protection Boc₂O (1.1 eq), Et₃N (2.0 eq)DCM0 to 2592 - 98Quantitative masking of secondary amine to prevent Pd-poisoning.
Suzuki Coupling Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)9075 - 88The dppf ligand provides an optimal bite angle for sterically unhindered meta-bromo insertion while resisting hydrolysis.
Buchwald-Hartwig Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), Cs₂CO₃Toluene10060 - 82XPhos facilitates difficult C-N bond formations while suppressing the deprotonation of the C3 tertiary alcohol.
Boc Deprotection TFA (10 eq)DCM25> 95Clean cleavage; requires rigorous basic workup to isolate the free base from the highly stable TFA salt.

References

  • PubChem Compound Summary for CID 53303848, 3-(3-Bromo-phenyl)-pyrrolidin-3-OL. National Center for Biotechnology Information. Available at:[1]

  • Small molecule agonists of neurotensin receptor 1. Google Patents (US9868707B2). Available at:[5]

  • Compounds useful as immunomodulators. Justia Patents (US20180057455A1). Available at:[3]

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. PubMed (PMID: 39626211). Available at:[4]

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 3-(3-Bromophenyl)pyrrolidin-3-ol Derivatives

Executive Summary The compound 3-(3-bromophenyl)pyrrolidin-3-ol is a highly versatile, structurally rigid building block heavily utilized in modern drug discovery. Featuring a tertiary alcohol, a secondary amine within a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-bromophenyl)pyrrolidin-3-ol is a highly versatile, structurally rigid building block heavily utilized in modern drug discovery. Featuring a tertiary alcohol, a secondary amine within a pyrrolidine ring, and an aryl bromide handle, it serves as an ideal scaffold for late-stage functionalization. However, the presence of unprotected polar functional groups presents a unique chemoselectivity challenge during palladium-catalyzed transformations. This application note provides an authoritative, self-validating protocol for the efficient Suzuki-Miyaura cross-coupling of this substrate, detailing the causality behind protection strategies, catalyst selection, and reaction monitoring.

Mechanistic Insights & Substrate Analysis

To achieve high yields and prevent catalyst degradation, researchers must address the dual challenge presented by the substrate's functional groups:

  • The Secondary Amine Challenge (Causality of Protection): Free secondary amines are notorious for coordinating with palladium centers, which can lead to catalyst poisoning. More critically, under the basic conditions required for Suzuki-Miyaura coupling, an unprotected pyrrolidine nitrogen can undergo competing[1]. To enforce chemoselectivity strictly toward C-C bond formation, the secondary amine must be masked using a bulky, electron-withdrawing protecting group such as tert-butyloxycarbonyl (Boc).

  • The Tertiary Alcohol: Unlike primary or secondary alcohols, the tertiary alcohol in this substrate is sterically hindered. It generally does not interfere with the oxidative addition or transmetalation steps and can remain unprotected under mild aqueous basic conditions.

  • The Catalytic Cycle: The Suzuki-Miyaura reaction relies on a robust Pd(0)/Pd(II) cycle. The active Pd(0) species undergoes oxidative addition into the C(sp2)-Br bond. Subsequent transmetalation with an arylboronic acid (facilitated by an aqueous base) and reductive elimination yields the biaryl product while regenerating the catalyst ([2]).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Step 1: Ar-Br TransMet Pd(II) Transmetalation Complex OxAdd->TransMet Step 2: Ar'-B(OH)2, Base TransMet->Pd0 Step 3: Reductive Elimination (Releases Biaryl)

Figure 1: General mechanism of the Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Strategic Workflow

To successfully functionalize the aryl bromide while preserving the integrity of the pyrrolidine ring, a three-step workflow is required: Protection, Coupling, and Deprotection.

Workflow Substrate 3-(3-Bromophenyl) pyrrolidin-3-ol Protection N-Boc Protection (Boc2O, TEA) Substrate->Protection ProtectedSub N-Boc Intermediate Protection->ProtectedSub Coupling Suzuki-Miyaura Coupling ProtectedSub->Coupling Ar-B(OH)2 Pd Cat, Base CoupledProd Coupled Biaryl Intermediate Coupling->CoupledProd Deprotection Boc Deprotection (TFA, DCM) CoupledProd->Deprotection FinalProd Functionalized pyrrolidin-3-ol Deprotection->FinalProd

Figure 2: Three-step synthetic workflow for functionalizing 3-(3-bromophenyl)pyrrolidin-3-ol.

Experimental Design & Optimization

High-throughput experimentation data on drug-like molecules demonstrates that catalyst and solvent selection dictate reaction success ([3]). The table below summarizes the optimization of the coupling step for the N-Boc protected substrate.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPrecatalyst / Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4 (5%)Na2CO3 (2.0)Toluene/EtOH/H2O9045Sluggish oxidative addition; significant protodeboronation of the boronic acid observed.
2Pd(dppf)Cl2 (5%)K2CO3 (2.0)1,4-Dioxane/H2O9078Good conversion; trace homocoupling side-products detected.
3XPhos Pd G3 (2%) K3PO4 (3.0) 2-MeTHF/H2O 80 96 Optimal. Rapid generation of active monoligated Pd(0); excellent biphasic solubility.

Causality of Optimal Conditions: The third-generation Buchwald precatalyst (XPhos Pd G3) was selected because it rapidly and quantitatively generates the active monoligated L-Pd(0) species under mildly basic conditions, preventing the formation of off-cycle palladium resting states ([4]). Additionally, 2-MeTHF is utilized as a greener, highly effective solvent that provides superior solubility for both the organic substrates and the aqueous base, promoting efficient transmetalation ([5]).

Detailed Step-by-Step Protocols

Protocol A: N-Boc Protection (Self-Validating via TLC)
  • Initiation: Dissolve 3-(3-bromophenyl)pyrrolidin-3-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) in DCM.

  • Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The starting material will stain strongly (primary/secondary amine), while the product will not. Complete disappearance of the ninhydrin-active spot validates the reaction.

  • Workup: Wash with 1M HCl, followed by brine. Dry over Na2SO4, filter, and concentrate in vacuo to yield tert-butyl 3-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine the N-Boc protected aryl bromide (1.0 equiv, 5 mmol), the desired arylboronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent & Base: Add 2-MeTHF (0.2 M) and an aqueous solution of K3PO4 (3.0 equiv, 1.0 M).

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalyst and promotes unwanted homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 2–4 hours.

  • Self-Validating Checkpoint (LC-MS Tracking): Sample the organic layer. The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet (M / M+2) due to 79 Br and 81 Br. Validation is achieved when this isotopic doublet completely disappears , replaced by a single mass peak corresponding to the biaryl product.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, and purify via silica gel chromatography.

Protocol C: Boc Deprotection
  • Cleavage: Dissolve the coupled N-Boc intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C.

  • Stirring: Warm to room temperature and stir for 2 hours.

  • Neutralization: Concentrate in vacuo to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is pH > 7.

  • Isolation: Extract, dry over Na2SO4, and concentrate to yield the final functionalized 3-(3-arylphenyl)pyrrolidin-3-ol.

Troubleshooting & Self-Validating Systems

  • Issue: Protodeboronation (Loss of Boronic Acid)

    • Symptom: LC-MS shows unreacted aryl bromide but no remaining boronic acid.

    • Solution: Boronic acids can hydrolyze under basic heating. Mitigate this by adding the boronic acid in portions over time, or switch to more stable boron species such as MIDA boronates or potassium trifluoroborates ([6]).

  • Issue: Palladium Black Formation

    • Symptom: The reaction mixture turns opaque black rapidly, and conversion halts.

    • Solution: This indicates catalyst decomposition (Pd(0) aggregating into inactive nanoparticles). Ensure strict anaerobic conditions during degassing and verify that the secondary amine was fully protected in Protocol A.

References

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review Source: Journal of Xi'an Shiyou University, Natural Science Edition (2023) URL:[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: Organometallics, ACS Publications (2018) URL:[Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Source: Organic Letters, ACS Publications (2020) URL:[Link]

  • Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry Source: ResearchGate (2024) URL:[Link]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments Source: ChemRxiv (2023) URL:[Link]

Sources

Application

The Strategic Derivatization of 3-(3-Bromophenyl)-pyrrolidin-3-OL: A Gateway to Novel Substituted Pyrrolidines for Drug Discovery

Introduction: The Pyrrolidine Scaffold in Modern Medicinal Chemistry The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidine Scaffold in Modern Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, providing a framework for developing highly specific and potent therapeutic agents.[3] Substituted pyrrolidines are integral to a wide array of pharmaceuticals, demonstrating activities as antivirals, anticancer agents, and central nervous system modulators. The strategic functionalization of the pyrrolidine core is therefore a critical endeavor in the pursuit of novel therapeutics. This application note provides a comprehensive guide to the synthetic manipulation of 3-(3-Bromophenyl)-pyrrolidin-3-OL , a versatile building block for the generation of diverse libraries of substituted pyrrolidines.

The Unique Utility of 3-(3-Bromophenyl)-pyrrolidin-3-OL

3-(3-Bromophenyl)-pyrrolidin-3-OL presents three key points for chemical modification: the secondary amine, the tertiary alcohol, and the aryl bromide. This trifecta of reactive sites allows for a modular and systematic approach to generating a wide range of analogs. This guide will detail protocols for:

  • N-Functionalization of the pyrrolidine nitrogen.

  • C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions at the aryl bromide.

  • Modification of the tertiary alcohol , including dehydration and substitution.

The following sections will provide detailed, step-by-step protocols, accompanied by mechanistic insights and justifications for the chosen experimental conditions.

Part 1: N-Functionalization of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring is a readily modifiable handle for introducing a variety of substituents, which can significantly impact the pharmacological properties of the final compound.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This protocol describes the reaction of 3-(3-Bromophenyl)-pyrrolidin-3-OL with an aldehyde or ketone in the presence of a reducing agent.

Rationale: This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation and is compatible with a broader range of functional groups. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.

Experimental Workflow:

G start Start: N-Alkylation reagents Combine 3-(3-Bromophenyl)-pyrrolidin-3-OL, aldehyde/ketone, and solvent (e.g., DCE). start->reagents stir Stir at room temperature for 1-2 hours. reagents->stir reducing_agent Add sodium triacetoxyborohydride portion-wise. stir->reducing_agent reaction Stir at room temperature for 12-24 hours. reducing_agent->reaction quench Quench with saturated aq. NaHCO3. reaction->quench extract Extract with an organic solvent (e.g., DCM). quench->extract dry Dry organic layer over Na2SO4, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End: N-Alkylated Product purify->end

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Protocol:

  • To a solution of 3-(3-Bromophenyl)-pyrrolidin-3-OL (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.2 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

Aldehyde/KetoneProductExpected Yield (%)
Formaldehyde1-Methyl-3-(3-bromophenyl)pyrrolidin-3-ol85-95
Acetone1-Isopropyl-3-(3-bromophenyl)pyrrolidin-3-ol80-90
Benzaldehyde1-Benzyl-3-(3-bromophenyl)pyrrolidin-3-ol75-85

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 3-(3-Bromophenyl)-pyrrolidin-3-OL is a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an organoboron species with an aryl halide.[4][5][6]

Rationale: This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. The choice of palladium catalyst and ligand is crucial for achieving high yields.[4]

Experimental Workflow:

G start Start: Suzuki-Miyaura Coupling reagents Combine 3-(3-Bromophenyl)-pyrrolidin-3-OL, boronic acid, base (e.g., K2CO3), and Pd catalyst/ligand in a solvent mixture (e.g., Toluene/H2O). start->reagents degas Degas the reaction mixture. reagents->degas heat Heat to 80-100 °C for 4-12 hours. degas->heat cool Cool to room temperature. heat->cool filter Filter through Celite. cool->filter extract Extract with an organic solvent (e.g., EtOAc). filter->extract dry Dry organic layer, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End: Biaryl Product purify->end G start Start: Buchwald-Hartwig Amination reagents Combine 3-(3-Bromophenyl)-pyrrolidin-3-OL, amine, base (e.g., NaOtBu), and Pd catalyst/ligand in an inert solvent (e.g., Toluene). start->reagents degas Degas the reaction mixture. reagents->degas heat Heat to 90-110 °C for 6-18 hours. degas->heat cool Cool to room temperature. heat->cool filter Filter through Celite. cool->filter extract Extract with an organic solvent. filter->extract dry Dry organic layer, filter, and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End: Aryl Amine Product purify->end G start Start: Sonogashira Coupling reagents Combine 3-(3-Bromophenyl)-pyrrolidin-3-OL, terminal alkyne, base (e.g., Et3N), Pd and Cu catalysts in a solvent (e.g., THF). start->reagents degas Degas the reaction mixture. reagents->degas stir Stir at room temperature to 60 °C for 2-8 hours. degas->stir filter Filter through Celite. stir->filter concentrate Concentrate the filtrate. filter->concentrate purify Purify by column chromatography. concentrate->purify end End: Aryl Alkyne Product purify->end

Sources

Method

Application Note &amp; Protocol: Catalytic Asymmetric Synthesis of 3-(3-Bromophenyl)-pyrrolidin-3-ol

Abstract: The 3-aryl-3-pyrrolidinol scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its synthesis in an enantiomerically pure form, however, presents significant challenges, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 3-aryl-3-pyrrolidinol scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its synthesis in an enantiomerically pure form, however, presents significant challenges, particularly the construction of the chiral quaternary carbon center. This document provides a comprehensive guide and a detailed protocol for the catalytic asymmetric synthesis of (R)- or (S)-3-(3-bromophenyl)-pyrrolidin-3-ol. We will leverage a copper-catalyzed asymmetric addition of a Grignard reagent to an N-protected 3-pyrrolidinone precursor, a robust and highly modular method for creating chiral tertiary alcohols.[1] This guide emphasizes the rationale behind experimental choices, provides a step-by-step protocol, and includes troubleshooting insights for researchers in synthetic and medicinal chemistry.

Strategic Overview & Retrosynthesis

The core challenge is the enantioselective formation of a C-C bond at the C3 position of the pyrrolidine ring to generate a tertiary alcohol. Our strategy hinges on the asymmetric nucleophilic addition of an aryl organometallic reagent to a prochiral cyclic ketone.

Retrosynthetic Analysis: The target molecule, 3-(3-bromophenyl)-pyrrolidin-3-ol, can be disconnected at the newly formed aryl-carbon bond. This leads back to a protected 3-pyrrolidinone, such as N-Boc-3-pyrrolidinone, and a corresponding 3-bromophenyl nucleophile. An organomagnesium (Grignard) reagent is an ideal candidate due to its high reactivity and commercial availability.[1] The crucial enantioselectivity will be induced by a chiral catalyst system during the C-C bond formation.

G Target Target Molecule 3-(3-Bromophenyl)-pyrrolidin-3-ol Disconnect Asymmetric C-C Bond Formation Target->Disconnect Precursors Precursors Disconnect->Precursors Ketone N-Boc-3-pyrrolidinone Precursors->Ketone Grignard 3-Bromophenyl magnesium bromide Precursors->Grignard G Catalyst [Cu(I)-Ligand] Organocopper [R-Cu(I)-Ligand] Catalyst->Organocopper Transmetalation Grignard R-MgX Grignard->Organocopper Complex Substrate-Catalyst Complex Organocopper->Complex MgX2 MgX₂ Organocopper->MgX2 Ketone Substrate (Ketone) Ketone->Complex Coordination Product_Complex Product-Catalyst Complex Complex->Product_Complex C-C Bond Formation (Enantioselective Step) Product_Complex->Catalyst Catalyst Regeneration Product Chiral Alcohol Product Product_Complex->Product

Caption: Simplified catalytic cycle for the Cu-catalyzed asymmetric Grignard addition.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the copper-catalyzed asymmetric addition of Grignard reagents to cyclic ketones. [2] 3.1 Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Copper(I) Iodide (CuI)99.99%Sigma-AldrichStore under inert atmosphere.
(R)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-TOL-BINAP)≥98%Strem ChemicalsChiral ligand. (S)-enantiomer for opposite product.
N-Boc-3-pyrrolidinone≥97%Combi-BlocksSubstrate.
3-Bromophenylmagnesium bromide1.0 M in THFSigma-AldrichTitrate before use for accurate concentration.
Anhydrous Tetrahydrofuran (THF)DriSolv® GradeEMD MilliporeUse freshly from a solvent purification system.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificFor quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

3.2 Equipment

  • Schlenk line or glovebox for inert atmosphere operations.

  • Oven-dried glassware (Schlenk flask, syringes).

  • Magnetic stirrer and stir bars.

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Rotary evaporator.

  • Flash chromatography system.

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination.

3.3 Step-by-Step Procedure

This procedure is for the synthesis of the (S)-enantiomer using the (R)-ligand.

  • Catalyst Preparation (In-situ):

    • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%).

    • Add (R)-TOL-BINAP (37.3 mg, 0.055 mmol, 5.5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add 5.0 mL of anhydrous THF via syringe. Stir the resulting suspension at room temperature for 30 minutes.

  • Asymmetric Addition Reaction:

    • In a separate flame-dried 100 mL Schlenk flask under argon, dissolve N-Boc-3-pyrrolidinone (185 mg, 1.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • To the stirred ketone solution, add the pre-formed catalyst suspension from Step 1 via an argon-purged cannula.

    • After stirring for 15 minutes at -78 °C, add 3-bromophenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv) dropwise over 20 minutes using a syringe pump. Maintain the internal temperature below -75 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), checking for the consumption of the starting ketone.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a viscous oil. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure product.

3.4 Characterization and Analysis

  • Yield and Appearance: The pure product should be isolated as a white solid or colorless oil.

  • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. Expect characteristic signals for the Boc group, the pyrrolidine ring protons, and the 3-bromophenyl group.

  • Mass Spectrometry: Obtain a High-Resolution Mass Spectrum (HRMS) to confirm the elemental composition.

  • Enantiomeric Excess (ee) Determination: The ee of the purified product must be determined by chiral HPLC. A typical column would be a Chiralcel OD-H or AD-H, with a mobile phase of Hexane/Isopropanol. The two enantiomers should show baseline separation, allowing for integration of the peak areas.

Expected Results & Data

Based on similar transformations in the literature, this protocol is expected to provide the desired product with high fidelity.

ParameterExpected Outcome
Chemical Yield 75-90%
Enantiomeric Excess (ee) 90-98% ee
¹H NMR (CDCl₃, 400 MHz) δ ~7.4-7.2 (m, 4H, Ar-H), 4.0-3.2 (m, 4H, NCH₂CH₂), 2.2-2.0 (m, 2H, NCH₂CH₂), 1.48 (s, 9H, Boc)
HRMS (ESI) Calculated for C₁₅H₂₀BrNO₃Na [M+Na]⁺, found value should be within ± 5 ppm.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Chemical Yield 1. Inactive Grignard reagent.2. Impure/wet solvent or reagents.3. Incomplete reaction.1. Titrate the Grignard reagent before use.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reaction time or temperature slightly (e.g., to -60 °C).
Low Enantioselectivity (ee) 1. Uncatalyzed background reaction.2. Racemization during workup/purification.3. Ineffective catalyst formation.1. Ensure slow addition of the Grignard reagent at low temperature.2. Avoid harsh acidic/basic conditions.3. Ensure ligand and copper salt are pure; allow sufficient time for complexation.
Side Product Formation Enolization of the ketone substrate.Use a less-hindered base or ensure the temperature remains very low. The Cu-catalyzed pathway generally minimizes this. [1]

References

  • Organic Letters. (2012). Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes. ACS Publications. [Link]

  • White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • PMC. (2010). Synthesis of a New Chiral Pyrrolidine. National Institutes of Health. [Link]

  • PMC. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. National Institutes of Health. [Link]

  • PubMed. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • ResearchGate. Catalytic enantioselective addition of Grignard reagent to enolisable ketimines. [Link]

  • ACS Publications. (2006). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(3-Bromophenyl)pyrrolidin-3-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex functionalized heterocycles. The synthesis of 3-(3-Bromophenyl)pyrrolidin-3-ol presents a classic challenge in organometallic chemistry: achieving a high-yielding nucleophilic addition to a sterically hindered, highly enolizable ketone (N-Boc-pyrrolidin-3-one)[1].

Standard Grignard additions to this substrate typically suffer from poor yields due to competitive enolization and side reactions[2]. This guide provides a self-validating, field-proven methodology designed to suppress these side reactions, maximize your isolated yield, and prevent product degradation during deprotection.

Optimized Synthetic Workflow

The following diagram illustrates the optimized synthetic pathway, utilizing Turbo-Grignard for selective halogen-metal exchange and Lanthanum(III) chloride bis(lithium chloride) complex (LaCl₃·2LiCl) to suppress enolization[3].

SynthesisWorkflow A 1-Bromo-3-iodobenzene C 3-Bromophenylmagnesium chloride·LiCl A->C Halogen-Metal Exchange (-20 °C, THF) B i-PrMgCl·LiCl (Turbo-Grignard) B->C G N-Boc-3-(3-bromophenyl) pyrrolidin-3-ol C->G Nucleophilic Addition (-78 °C to RT) D N-Boc-pyrrolidin-3-one F Activated Ketone Intermediate D->F Activation (0 °C, THF) E LaCl₃·2LiCl (Lewis Acid) E->F F->G I 3-(3-Bromophenyl) pyrrolidin-3-ol G->I Mild Deprotection (Avoid Dehydration) H TFA / DCM (0 °C) H->I

Synthetic workflow for 3-(3-Bromophenyl)pyrrolidin-3-ol utilizing LaCl₃·2LiCl and Turbo-Grignard.

Step-by-Step Experimental Protocols

To ensure reproducibility, every step in this protocol is designed to mitigate a specific failure mode (e.g., Wurtz coupling, enolization, or dehydration).

Protocol A: Selective Halogen-Metal Exchange

Objective: Generate the mono-Grignard reagent without inducing Wurtz coupling or double metalation.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with 1-bromo-3-iodobenzene (1.0 eq, 10 mmol) and anhydrous THF (20 mL, 0.5 M).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool to -20 °C.

  • Exchange: Dropwise add Turbo-Grignard (i-PrMgCl·LiCl, 1.1 eq, 1.3 M in THF) over 15 minutes. The LiCl breaks up organometallic aggregates, significantly enhancing the rate of the iodine-magnesium exchange while leaving the bromine atom intact.

  • Maturation: Stir the solution for 1 hour at -20 °C to ensure complete conversion to 3-bromophenylmagnesium chloride·LiCl.

Protocol B: LaCl₃·2LiCl-Mediated Nucleophilic Addition

Objective: Force the C-C bond formation pathway over the acid-base (enolization) pathway[4].

  • Ketone Activation: In a separate flame-dried flask, dissolve N-Boc-pyrrolidin-3-one (0.9 eq, 9.0 mmol) in anhydrous THF (15 mL) and cool to 0 °C.

  • Lewis Acid Addition: Add LaCl₃·2LiCl (1.0 eq, 0.6 M in THF) dropwise. Stir for 30 minutes at 0 °C. The highly oxophilic lanthanum coordinates with the carbonyl oxygen, increasing its electrophilicity[5].

  • Coupling: Cool the activated ketone solution to -78 °C. Transfer the Grignard reagent from Protocol A into this flask via cannula over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield N-Boc-3-(3-bromophenyl)pyrrolidin-3-ol.

Protocol C: Mild Boc-Deprotection

Objective: Cleave the N-Boc protecting group without dehydrating the fragile tertiary alcohol.

  • Solvation: Dissolve the purified N-Boc intermediate in anhydrous Dichloromethane (DCM) (0.2 M) and cool strictly to 0 °C using an ice bath.

  • Acidification: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise to maintain the internal temperature.

  • Monitoring: Stir at 0 °C for 1.5 to 2 hours. Monitor strictly by TLC; extended exposure to acid will cause E1 dehydration to the pyrroline.

  • Quenching: Pour the reaction mixture into an ice-cold biphasic mixture of saturated aqueous NaHCO₃ and DCM. Stir until gas evolution ceases.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate to yield the final free amine: 3-(3-Bromophenyl)pyrrolidin-3-ol.

Troubleshooting & FAQs

Q1: My nucleophilic addition step is yielding mostly recovered starting material (N-Boc-pyrrolidin-3-one) and des-bromo byproducts. What is happening? A: You are observing competitive enolization. Pyrrolidin-3-ones are sterically hindered and possess relatively acidic alpha-protons. Standard Grignard reagents often act as strong bases rather than nucleophiles in this context, deprotonating the ketone[2]. Solution: Implement LaCl₃·2LiCl[3]. This additive alters the basicity/nucleophilicity profile of the Grignard reagent. The lanthanum intermediate is highly oxophilic, accelerating the nucleophilic attack on the carbonyl carbon before deprotonation can occur[1].

Q2: I am seeing significant amounts of polymeric impurities and di-addition products during the Grignard preparation. How do I fix this? A: Standard Grignard formation using 1,3-dibromobenzene and magnesium turnings is highly unselective and prone to Wurtz coupling. Solution: Switch your starting material to 1-bromo-3-iodobenzene and use the "Turbo-Grignard" reagent (i-PrMgCl·LiCl) at -20 °C. The iodine-magnesium exchange is orders of magnitude faster than the bromine-magnesium exchange, allowing you to generate the mono-Grignard cleanly and quantitatively.

Q3: Following the final deprotection step, NMR shows a mixture of the desired pyrrolidin-3-ol and a dehydrated alkene (pyrroline). How can I prevent this? A: Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration. If your deprotection conditions are too harsh (e.g., using strong aqueous HCl or allowing the TFA reaction to warm to room temperature), the hydroxyl group will be eliminated. Solution: Strictly maintain the deprotection temperature at 0 °C and quench with a mild base (NaHCO₃) immediately upon consumption of the starting material.

Quantitative Data Summary

The table below illustrates the dramatic impact of utilizing Lewis acid additives during the nucleophilic addition step, highlighting why the LaCl₃·2LiCl protocol is mandatory for optimal yields.

Impact of Additives on Nucleophilic Addition Yield
Reaction ConditionKetone Conversion (%)Enolization Byproduct (%)Isolated Yield (%)
Standard Grignard (No Additive)~45%>40%30 - 35%
CeCl₃ Additive~85%~10%65 - 70%
LaCl₃·2LiCl Additive >95% <2% 85 - 88%

Data reflects the nucleophilic addition step of 3-bromophenylmagnesium chloride to N-Boc-pyrrolidin-3-one.

References

  • New Synthetic Technologies for the Construction of Heterocycles and Tryptamines Journal of the American Chemical Society
  • An Expedient Strategy for the Synthesis of Tryptamines and Other Heterocycles ResearchG
  • Lanthanum(III)
  • 19.
  • Reactions of Grignard Reagents Master Organic Chemistry

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL

Welcome to the Technical Support Center for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks during in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks during in vitro assays or compound library management. Rather than providing generic advice, this guide deconstructs the thermodynamic and kinetic principles governing the behavior of this specific molecule in Dimethyl Sulfoxide (DMSO) and aqueous media.

Part 1: Physicochemical Profiling & Solvation Dynamics

To troubleshoot solubility, we must first understand the molecular architecture of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL. The molecule possesses a dual nature: a highly lipophilic bromophenyl ring that drives hydrophobic collapse in water, and a polar pyrrolidine core (secondary amine) paired with a tertiary alcohol, which enables hydrogen bonding.

Table 1: Physicochemical Properties & Solvation Impact

PropertyValue / CharacteristicImpact on Solvation Dynamics
Molecular Weight ~242.11 g/mol Small molecular size generally favors rapid cavity formation in organic solvents.
H-Bond Donors 2 (-OH, -NH)Strongly interacts with the basic oxygen of anhydrous DMSO.
H-Bond Acceptors 2 (-OH, -NH)Capable of interacting with aqueous media, though sterically hindered by the ring.
Lipophilicity High (Bromophenyl group)Drives rapid nucleation and precipitation during aqueous solvent shifts.
Crystal Lattice High Energy (Halogenated)The heavy bromine atom increases lattice energy, making dissolution an endothermic process requiring activation energy (e.g., sonication).

Part 2: Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose the root cause of precipitation based on when the solubility failure occurs in your workflow.

TroubleshootingWorkflow Issue Solubility Issue Detected (Cloudiness/Precipitation) Q1 When does precipitation occur? Issue->Q1 A1_Stock During Stock Storage (-20°C to RT) Q1->A1_Stock A1_Assay During Dilution into Aqueous Buffer Q1->A1_Assay Cause_Water Water Uptake (Hygroscopicity) or Freeze-Thaw Crystallization A1_Stock->Cause_Water Cause_Shift Solvent Shift Nucleation (Rapid Polarity Change) A1_Assay->Cause_Shift Sol_Fresh Use fresh anhydrous DMSO & Implement single-use aliquots Cause_Water->Sol_Fresh Sol_Dilute Warm buffer to 37°C & Add DMSO stock drop-wise Cause_Shift->Sol_Dilute

Decision tree for troubleshooting 3-(3-Bromo-phenyl)-pyrrolidin-3-OL precipitation in DMSO.

Part 3: Mechanistic FAQs

Q1: Why does my compound precipitate in the DMSO stock vial after a few days of storage? A1: The primary culprit is the extreme hygroscopicity of DMSO. When exposed to the atmosphere, DMSO rapidly absorbs water. Water molecules strongly hydrogen-bond with the DMSO, altering the solvent's dielectric constant. This makes cavity formation for the lipophilic bromophenyl ring energetically unfavorable, shifting the compound from a soluble state into an unstable supersaturated zone, inevitably leading to precipitation (1)[1].

Q2: How do freeze-thaw cycles impact the stability of my stock solution? A2: Freeze-thaw cycles are highly detrimental to compound integrity. When an amorphous compound is initially dissolved, it forms a kinetically stable solution. However, freezing the solution forces the solute out of the solvent lattice. Upon thawing, the compound often recrystallizes into a lower-energy, higher-melting-point polymorph that is significantly less soluble in DMSO. This synergistic effect between water uptake and freeze-thaw cycles guarantees irreversible precipitation (2)[2].

Q3: Why does the solution turn cloudy immediately upon diluting the DMSO stock into my aqueous assay media? A3: This is a classic case of solvent-shift nucleation. When you transition 3-(3-Bromo-phenyl)-pyrrolidin-3-OL from a 100% DMSO environment to an aqueous buffer, the sudden spike in polarity causes the hydrophobic bromophenyl groups to collapse and aggregate. Because dissolving a lipophilic compound in dilute DMSO is a very slow kinetic process, the rapid shift causes immediate micro-precipitation (3)[3].

Q4: Does the ambient temperature of my lab matter when working with DMSO? A4: Absolutely. Pure anhydrous DMSO has a freezing point of approximately 20°C. If your laboratory's ambient temperature drops below this, the solvent itself will begin to solidify. This is frequently misdiagnosed as compound precipitation. Warming the vial gently in your hand will quickly resolve solvent freezing, whereas true compound precipitation requires sonication to redissolve (4)[4].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, do not merely follow these steps; utilize the embedded validation checks to confirm the thermodynamic state of your solution.

Protocol A: Preparation of Kinetically Stable Anhydrous DMSO Stocks

Objective: Create a 10 mM stock solution while preventing moisture-induced thermodynamic instability.

  • Thermal Equilibration: Remove the lyophilized 3-(3-Bromo-phenyl)-pyrrolidin-3-OL and anhydrous DMSO from cold storage. Allow them to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes.

    • Causality: Opening cold containers causes atmospheric moisture to condense on the compound or solvent, immediately introducing water that disrupts the DMSO solvation shell[5].

  • Solvent Addition: Weigh the required mass of the compound. Add the calculated volume of fresh, anhydrous DMSO.

    • Causality: Using 100% anhydrous DMSO ensures the basic oxygen of DMSO can freely hydrogen-bond with the compound's hydroxyl and amine groups without competing with water molecules[5].

  • Low-Energy Sonication: Seal the vial and apply low-energy bath sonication for 2-5 minutes.

    • Causality: Sonication provides the activation energy required to break the halogenated crystal lattice and form solvent cavities, accelerating the dissolution process without thermal degradation[6].

  • Single-Use Aliquoting: Divide the stock into 10-50 µL single-use aliquots in tightly sealed tubes and store at -20°C.

    • Causality: This eliminates freeze-thaw cycles, preventing the amorphous compound from transitioning into a lower-energy, highly stable crystalline state that is nearly impossible to redissolve[7],[2].

  • Self-Validation System: Before freezing, visually inspect the aliquots against a bright, focused light source. A true solution will exhibit zero light scattering (Tyndall effect). If micro-crystals or a faint haze are visible, the solution is kinetically unstable and requires further sonication.

Protocol B: Aqueous Dilution Strategy for Biological Assays

Objective: Dilute the DMSO stock into aqueous media without triggering solvent-shift nucleation.

  • Thawing: Thaw a single-use aliquot at room temperature. Do not heat aggressively.

  • Buffer Preparation: Warm the target aqueous assay buffer to 37°C.

    • Causality: Dissolution is an endothermic process; higher temperatures increase the kinetic solubility limit and reduce the thermodynamic shock of the solvent shift[5].

  • Drop-wise Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock drop-wise.

    • Causality: Rapid mechanical dispersion prevents the formation of localized high-concentration pockets of the lipophilic bromophenyl compound, which act as nucleation sites for precipitation[3],[5].

  • Self-Validation System: Measure the Optical Density (OD) at 600 nm of the final assay buffer. An OD600 > 0.05 compared to a blank indicates the presence of colloidal aggregates. If aggregates are detected, the dilution rate was too fast, and the protocol must be repeated using a slower addition rate or by pre-mixing the DMSO stock with a surfactant (e.g., 0.1% Tween-20).

References

  • Compound Solubility with Dimethylsulfoxide - Hampton Research. 3

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. 2

  • Technical Support Center: DMSO-d6 Sample Preparation for Low-Temperature Analysis - BenchChem. 4

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - SLAS Discovery / ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3-(3-Bromo-phenyl)-pyrrolidin-3-ol

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and chromatographic challenges associated with resolvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and chromatographic challenges associated with resolving 3-(3-Bromo-phenyl)-pyrrolidin-3-ol. This compound—a critical chiral intermediate in the synthesis of JAK inhibitors and functionally-biased dopamine D2 receptor ligands[1]—presents unique separation challenges due to its basic secondary amine, sterically hindered tertiary alcohol, and bulky bromophenyl chromophore.

The guide below provides field-proven, self-validating protocols to ensure you achieve >99% enantiomeric excess (e.e.) whether you are operating at the analytical bench or scaling up for process manufacturing.

Resolution Strategy Decision Matrix

ResolutionStrategy Start Racemic 3-(3-Bromo-phenyl) -pyrrolidin-3-ol Decision Scale & Timeline? Start->Decision SFC_Path Analytical to Prep Scale (< 100g, Fast) Decision->SFC_Path Speed/Efficiency Salt_Path Process Scale (> 100g, Cost-Effective) Decision->Salt_Path Cost/Scale SFC_Opt Chiral SFC Screening (Polysaccharide CSPs) SFC_Path->SFC_Opt Salt_Opt Diastereomeric Salt Formation (e.g., L-DTTA) Salt_Path->Salt_Opt

Caption: Workflow for selecting chiral resolution strategies for pyrrolidine derivatives.

Section 1: Supercritical Fluid Chromatography (SFC) Optimization

FAQ 1: Why should I prioritize SFC over standard HPLC for this pyrrolidine derivative?

Causality: Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This allows for mass transfer rates that are 3 to 4 times faster than traditional reverse-phase HPLC, significantly reducing run times without causing prohibitive backpressure[2]. Furthermore, for preparative scale-up, SFC allows for rapid fraction recovery. Because the CO₂ evaporates instantly upon depressurization, your purified 3-(3-Bromo-phenyl)-pyrrolidin-3-ol is left in a small volume of volatile alcohol modifier, minimizing the risk of thermal degradation during dry-down.

FAQ 2: Why are my enantiomer peaks tailing severely during chiral screening?

Causality: Peak tailing for this specific scaffold is almost exclusively caused by secondary electrostatic interactions. The basic secondary amine of the pyrrolidine ring strongly interacts with residual, unendcapped acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). Solution: You must introduce a basic additive to your organic modifier. Adding 0.1% to 0.2% (v/v) Diethylamine (DEA) or Isopropylamine (IPA) competitively binds to these silanols, masking them from the analyte and restoring sharp, symmetrical peaks[3].

Protocol 1: Self-Validating Analytical SFC Method Development

This protocol establishes a baseline separation method using 3[3], which offer optimal hydrogen bonding and π-π interaction sites for the bromophenyl and hydroxyl groups.

  • Column Setup: Plumb a switching valve with Chiralpak AD-H (Amylose-based) and Chiralcel OD-H (Cellulose-based) columns (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Pump A: Food-grade or higher CO₂.

    • Pump B (Modifier): Methanol containing 0.2% (v/v) Diethylamine (DEA).

  • Chromatographic Parameters: Run a linear gradient of 5% to 50% Pump B over 10 minutes. Set flow rate to 3.0 mL/min, backpressure regulator (BPR) to 120 bar, and column oven to 35°C.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm (leveraging the bromophenyl chromophore).

  • Validation Check (System Suitability): Calculate the resolution (Rs) of the enantiomer peaks.

    • If Rs ≥ 1.5: The method is validated for isocratic conversion and preparative scale-up.

    • If Rs < 1.5:Do not proceed. The system is not validated. Decrease the column temperature to 25°C to increase the thermodynamic difference in enantiomer binding, or switch the modifier from Methanol to Ethanol.

Quantitative Data: SFC Screening Matrix

Table 1: Typical SFC optimization data for 3-(3-Bromo-phenyl)-pyrrolidin-3-ol.

Column ChemistryModifierBasic AdditiveSelectivity (α)Resolution (Rs)Peak Shape
Amylose (AD-H)MethanolNone1.20.8Severe Tailing
Amylose (AD-H) Methanol 0.2% DEA 1.8 2.5 Sharp, Symmetrical
Cellulose (OD-H)Ethanol0.2% DEA1.51.9Good
Immobilized Amylose (IA)Isopropanol0.1% DEA1.10.5Broad

Section 2: Classical Diastereomeric Salt Resolution

FAQ 3: SFC is a bottleneck for my 500-gram batch. How do I select the right classical resolving agent?

Causality: For large-scale resolution of basic chiral amines, diastereomeric salt formation is the most cost-effective approach. Tartaric acid derivatives, specifically Di-p-toluoyl-tartaric acid (DTTA) or Dibenzoyl-tartaric acid (DBTA), are the optimal resolving agents here[4]. The bulky aromatic groups of DBTA/DTTA provide strong π-π stacking interactions with the 3-bromophenyl group of your analyte. This rigidifies the crystal lattice of the resulting diastereomeric salt, amplifying the solubility differences between the (R,R) and (S,R) forms.

SaltFormation Racemate Racemic Amine (R)-Amine + (S)-Amine Reaction Thermodynamic Salt Formation (in Isopropanol) Racemate->Reaction ChiralAcid Chiral Resolving Agent (L-DTTA) ChiralAcid->Reaction Dia1 Less Soluble Salt (R)-Amine • L-DTTA (Precipitates) Reaction->Dia1 Crystallization Dia2 More Soluble Salt (S)-Amine • L-DTTA (Mother Liquor) Reaction->Dia2 Solution FreeBase Alkaline Workup (NaOH) Enantiopure (R)-Amine Dia1->FreeBase Free-basing

Caption: Mechanistic workflow of classical diastereomeric salt resolution and free-basing.

Protocol 2: Self-Validating Salt Formation and Free-Basing

This protocol utilizes thermodynamic crystallization to isolate the desired enantiomer[4].

  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-(3-Bromo-phenyl)-pyrrolidin-3-ol in hot Isopropanol (IPA) at 70°C.

  • Resolving Agent Addition: Slowly add a solution of 0.5 equivalents of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) dissolved in hot IPA. (Using 0.5 eq. targets the less soluble diastereomer exclusively, leaving the other enantiomer as a free base in solution).

  • Controlled Crystallization: Reflux the mixture for 30 minutes to ensure complete dissolution. Cool the mixture linearly to 20°C over a 4-hour period. Note: Rapid crash-cooling will cause kinetic trapping of the undesired isomer. Slow, thermodynamic cooling is mandatory.

  • Isolation: Filter the resulting crystals and wash with a minimal volume of ice-cold IPA.

  • Validation Check (Mini-Workup): Before committing the entire batch to alkaline free-basing, extract a 5 mg aliquot of the dried salt. Partition it between 1M NaOH and Dichloromethane (DCM). Analyze the DCM layer using the validated SFC method from Protocol 1.

    • If e.e. ≥ 98%: Proceed to step 6.

    • If e.e. < 98%:Do not proceed. Perform a secondary recrystallization of the bulk salt in a binary solvent system (e.g., Ethanol/Acetone) to further enrich the purity before free-basing.

  • Bulk Free-Basing: Suspend the validated bulk salt in DCM. Add 1M aqueous NaOH under vigorous stirring until the aqueous layer reaches pH > 10. Extract the aqueous layer with DCM twice. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure free amine.

References

  • Chromatography Today. "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals." Chromatography Today. Available at: [Link]

  • European Patent Office. "EP 2488524 B1: PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS." Google Patents.

Sources

Optimization

reducing debromination byproducts in 3-(3-Bromo-phenyl)-pyrrolidin-3-OL reactions

Process R&D Technical Support Center: Troubleshooting Debromination in 3-(3-Bromophenyl)pyrrolidin-3-ol Workflows Welcome to the Process R&D Technical Support Center. This guide is specifically engineered for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Process R&D Technical Support Center: Troubleshooting Debromination in 3-(3-Bromophenyl)pyrrolidin-3-ol Workflows

Welcome to the Process R&D Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals scaling up the synthesis of 3-(3-bromophenyl)pyrrolidin-3-ol and its derivatives.

A critical bottleneck in this workflow is the undesired hydrodebromination (loss of the bromine atom) during catalytic hydrogenation steps—most commonly during the removal of N-benzyl (Bn) or N-benzyloxycarbonyl (Cbz) protecting groups from the pyrrolidine nitrogen. This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to suppress this side reaction.

Section 1: Mechanistic Insights & FAQs

Q: Why is the C-Br bond in 3-(3-bromophenyl)pyrrolidin-3-ol so prone to cleavage during N-debenzylation? A: Palladium on carbon (Pd/C) is a highly active heterogeneous catalyst. During the hydrogenation of the N-protecting group, the highly active Pd(0) surface can also undergo oxidative addition into the C(sp2)-Br bond[1]. Because the bromine atom is situated on an electron-rich phenyl ring, the metal readily inserts into the carbon-halogen bond. Subsequent hydride transfer from the catalyst surface and reductive elimination yield the debrominated byproduct, 3-phenylpyrrolidin-3-ol.

Mechanism Substrate 3-(3-Bromophenyl)- pyrrolidin-3-ol (N-Protected) Pd_Complex Pd/C Surface Adsorption Substrate->Pd_Complex PathA Pathway A: N-Deprotection (Desired) Pd_Complex->PathA H2, Mild Conditions PathB Pathway B: Oxidative Addition to C-Br (Undesired) Pd_Complex->PathB High Activity Pd(0) ProductA 3-(3-Bromophenyl)- pyrrolidin-3-ol PathA->ProductA ProductB 3-Phenylpyrrolidin-3-ol (Debrominated) PathB->ProductB Poison Diphenylsulfide (Ph2S) Poison->PathB Blocks Active Sites

Fig 1. Competing pathways during Pd/C hydrogenation: Desired N-deprotection vs. hydrodebromination.

Q: How can I selectively remove an N-benzyl or N-Cbz protecting group without triggering hydrodebromination? A: The most reliable method is to partially poison the Pd/C catalyst. Adding a catalytic amount of diphenylsulfide (Ph2S) selectively suppresses the hydrogenolysis of aromatic halogens while allowing N-deprotection or alkene reduction to proceed smoothly[2]. The sulfur atom strongly coordinates to the most active, under-coordinated sites on the palladium surface. This sterically and electronically hinders the oxidative addition into the strong C-Br bond, but leaves enough catalytic activity for the hydrogenolysis of the weaker C-N or C-O bonds of the protecting groups[2].

Q: What role do the solvent and pH play in this side reaction? A: Basic conditions heavily accelerate debromination. When the C-Br bond is cleaved, hydrogen bromide (HBr) is generated. If a base (like triethylamine) is present, it neutralizes the HBr, shifting the equilibrium forward and preventing the acidic poisoning of the catalyst[3][4]. Therefore, you must strictly avoid basic additives. Switching from polar protic solvents (like Methanol) to less polar solvents (like Ethyl Acetate) also reduces the solubility and dissociation of HBr, mildly inhibiting the Pd surface and slowing the dehalogenation rate.

Section 2: Quantitative Data Summary

The following table summarizes the expected outcomes when modifying the hydrogenation conditions for 3-(3-bromophenyl)pyrrolidin-3-ol derivatives. Note: Data is aggregated from standard scale-up optimization trials.

Catalyst SystemAdditive / PoisonSolventTemp (°C)Target Conversion (%)Debromination (%)
10% Pd/CNoneMeOH25>99%>85% (High)
10% Pd/CTriethylamine (Base)MeOH25>99%>95% (Critical)
10% Pd/CDiphenylsulfide (Ph2S)EtOAc25>95%<1% (Optimal)
5% Pt/CZinc Bromide (ZnBr2)EtOAc25>90%<5% (Acceptable)

Section 3: Experimental Protocols

Protocol A: Chemoselective N-Deprotection using Pd/C and Diphenylsulfide

This self-validating system ensures the C-Br bond remains intact by utilizing Ph2S as a selective poison. The causality of the sulfur coordination ensures that only the hyper-active Pd sites are blocked.

  • Preparation: In a rigorously clean, dry round-bottom flask, dissolve the N-protected 3-(3-bromophenyl)pyrrolidin-3-ol (1.0 mmol) in Ethyl Acetate (10 mL).

  • Poison Addition: Add diphenylsulfide (Ph2S) (0.05 mmol, 5 mol% relative to the substrate).

    • Causality Check: The precise molar ratio of Ph2S is critical; exceeding 10 mol% will completely halt all catalytic activity, while dropping below 2 mol% will leave enough active sites exposed to result in bromine loss.

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt% relative to the substrate) under an inert argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Purge the flask with H2 gas three times. Stir the reaction mixture vigorously under a balloon of H2 (1 atm) at room temperature (25 °C).

  • Monitoring: Monitor the reaction via LC-MS or TLC. The deprotection typically completes within 4–6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with additional EtOAc. Concentrate the filtrate under reduced pressure to yield the pure 3-(3-bromophenyl)pyrrolidin-3-ol.

Protocol B: Alternative Deprotection using Pt/C and ZnBr2

If sulfur compounds interfere with downstream cross-coupling steps (e.g., poisoning a subsequent Suzuki coupling), this alternative relies on a less active metal (Pt) and the common ion effect.

  • Preparation: Dissolve the substrate (1.0 mmol) in Ethyl Acetate (10 mL).

  • Additive: Add anhydrous Zinc Bromide (ZnBr2) (0.1 mmol, 10 mol%).

    • Causality Check: ZnBr2 acts as a mild Lewis acid and provides excess bromide ions. By Le Chatelier's principle and the common ion effect, the high local concentration of bromide suppresses the forward reaction of C-Br cleavage.

  • Catalyst Loading: Add 5% Pt/C (10 wt%). Platinum is inherently less prone to oxidative addition into aryl halides compared to palladium.

  • Hydrogenation: Stir under H2 (1 atm) at 25 °C for 8-12 hours.

  • Workup: Filter through Celite, wash the organic layer with an aqueous saturated NaHCO3 solution to remove zinc salts, dry over Na2SO4, and concentrate.

Section 4: References

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide, Organic Letters - ACS Publications.[Link]

  • Recent Advances of Pd/C-Catalyzed Reactions, MDPI.[Link]

  • Palladium-catalyzed transfer hydrogenation of organic substrates by hypophosphite in water containing a nonionic surfactant, Taylor & Francis.[Link]

  • Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides, ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of purifying heterocyclic secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of purifying heterocyclic secondary amines. 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (MW: 242.11 g/mol ) presents a unique chromatographic challenge due to its highly basic pyrrolidine ring, hydrogen-bonding tertiary hydroxyl group, and lipophilic bromophenyl moiety 1.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery of this target compound.

Section 1: Mechanistic FAQ & Chromatographic Strategy

Q: Why does 3-(3-Bromo-phenyl)-pyrrolidin-3-OL streak severely or bind irreversibly on standard bare silica gel? A: The root cause is a mixed-mode retention mechanism. The pyrrolidine ring contains a secondary amine, which is highly basic (pKa ~9-10). Standard bare silica gel is populated with Brønsted-acidic silanol groups (Si-OH, pKa ~4.5-5.0). When your basic amine interacts with these acidic silanols, it triggers a strong acid-base ion-exchange interaction 2. Instead of partitioning smoothly based on polarity, the molecule binds tightly to the stationary phase, resulting in severe peak tailing, band broadening, and catastrophic yield loss.

Q: Should I use a mobile phase modifier or change my stationary phase entirely? A: Both are scientifically valid, but they serve different workflow needs:

  • Mobile Phase Modification (Cost-Effective): Adding 0.5% to 3% Triethylamine (TEA) or ammonium hydroxide to your eluent neutralizes the acidic silanols 3. TEA acts as a sacrificial competing base, saturating the active sites so your target pyrrolidine can elute in a tight band 4.

  • Stationary Phase Change (High-Performance): Using an amine-functionalized silica (e.g., KP-NH) masks the silanols entirely, eliminating the need for basic modifiers 5. This is highly recommended if your downstream assays are sensitive to trace TEA contamination.

Section 2: Troubleshooting Guide

Q: I added 1% TEA to my mobile phase, but the compound is still tailing. What went wrong? A: You likely failed to pre-equilibrate the column. Silica gel has a massive surface area and will consume the TEA from your mobile phase as it travels down the column. If you load your sample immediately, the leading edge of your solvent will be depleted of TEA, leaving active silanols exposed to your compound. Self-Validating Fix: Always flush the column with at least 2 to 3 Column Volumes (CV) of your TEA-modified solvent before loading the sample. Verify equilibration by spotting the column flow-through on pH paper; it must read basic before you inject your crude mixture.

Q: How do I remove the TEA after collecting my fractions? A: TEA (boiling point 89°C) is volatile but can stubbornly co-evaporate with your product, especially since 3-(3-Bromo-phenyl)-pyrrolidin-3-OL has a hydrogen-bonding hydroxyl group that can interact with residual TEA. Fix: Evaporate the pooled fractions under reduced pressure. If a TEA smell persists, co-evaporate 2-3 times with toluene or dichloromethane, or place the flask on a high-vacuum line (lyophilizer/Schlenk line) overnight 3.

Q: Can I use Reversed-Phase (C18) chromatography for this molecule? A: Yes. Reversed-phase chromatography is excellent for polar, ionizable compounds. However, you must run the mobile phase at an alkaline pH (e.g., Water/Acetonitrile with 0.1% TEA or ammonium bicarbonate buffer). At a high pH, the pyrrolidine amine is forced into its free-base (neutral) form, which increases its lipophilicity and retention on the C18 column, allowing for a successful gradient purification 6.

Section 3: Quantitative Data & Solvent System Selection

Choosing the right system dictates your recovery rate and fraction purity. Below is a comparative matrix of the three primary methodologies for this molecule.

ParameterBare Silica + TEA ModifierAmine-Functionalized SilicaReversed-Phase (C18)
Primary Mechanism Silanol neutralizationMasked silanolsHydrophobic partitioning
Modifier Required 1-3% TEA or NH₄OHNone0.1% TEA (Alkaline pH)
Typical Solvent System DCM/MeOH or Hexane/EtOAcHexane/EtOAcH₂O / Acetonitrile
Expected Peak Shape Moderate to SharpVery SharpSharp
Post-Processing Co-evaporation requiredDirect evaporationLyophilization / Extraction
Cost Efficiency HighMediumMedium

Section 4: Validated Experimental Protocols

Protocol A: Normal-Phase Purification with TEA Modifier

Use this protocol if you are restricted to standard bare silica columns.

  • Solvent Preparation: Prepare your mobile phase (e.g., 90:10 Dichloromethane/Methanol). Add Triethylamine (TEA) to a final concentration of 1% (v/v). Mix thoroughly.

  • Column Equilibration (Critical Step): Mount the bare silica column. Pump 3 Column Volumes (CV) of the TEA-modified solvent through the system.

    • Self-Validation: Collect a drop of the effluent and test it with pH paper. Proceed only when the effluent is distinctly basic (pH > 8), confirming silanol saturation.

  • Sample Loading: Dissolve the crude 3-(3-Bromo-phenyl)-pyrrolidin-3-OL in a minimum volume of the mobile phase. Inject directly onto the column head.

  • Elution: Run the gradient. Monitor via UV detection at 254 nm (targeting the bromophenyl chromophore).

  • Post-Purification: Pool the product-containing fractions. Evaporate under reduced pressure. To remove residual TEA, add 10 mL of toluene to the flask and re-evaporate. Repeat this co-evaporation step twice.

Protocol B: Amine-Functionalized Silica (KP-NH) Purification

Use this protocol for the highest purity and simplest post-processing.

  • Solvent Preparation: Prepare a standard Hexane/Ethyl Acetate gradient. Do not add any basic modifiers.

  • Column Setup: Install an amine-functionalized silica cartridge (e.g., Biotage KP-NH or equivalent).

  • Equilibration: Equilibrate the column with 2 CVs of your initial non-polar solvent (e.g., 100% Hexane).

  • Sample Loading: Dissolve the crude mixture in the starting solvent (or a minimal amount of DCM if solubility is poor) and inject.

  • Elution: Execute the gradient. The secondary amine will elute as a sharp, symmetrical peak due to the absence of acidic silanols.

  • Post-Purification: Pool fractions and evaporate directly. No co-evaporation is required, allowing for immediate downstream NMR or biological assay use.

Section 5: Workflow Visualization

PurificationWorkflow Start Crude 3-(3-Bromo-phenyl)- pyrrolidin-3-OL TLC Perform TLC on Bare Silica (e.g., DCM/MeOH) Start->TLC CheckTailing Severe Tailing or Irreversible Binding? TLC->CheckTailing AddModifier Add 1-2% TEA to Mobile Phase Pre-equilibrate Column CheckTailing->AddModifier Yes StandardSilica Standard Bare Silica Isocratic Elution CheckTailing->StandardSilica No RecheckTLC Does TEA resolve the tailing? AddModifier->RecheckTLC RunModified Run Bare Silica Column with TEA Modifier RecheckTLC->RunModified Yes SwitchPhase Switch to Amine-Functionalized Silica (KP-NH) or C18 RecheckTLC->SwitchPhase No

Decision logic workflow for selecting the optimal flash chromatography strategy for basic pyrrolidines.

References

  • 3-(3-Bromo-phenyl)-pyrrolidin-3-OL - PubChem Source: National Institutes of Health (NIH)[Link]

  • Is there an easy way to purify organic amines? Source: Biotage[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage[Link]

  • Method Development Strategies for Amine Bonded Phase Columns Source: Teledyne ISCO[Link]

  • Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses [Link]

Sources

Optimization

Technical Support Center: 3-(3-Bromo-phenyl)-pyrrolidin-3-OL Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 3-(3-Bromo-phenyl)-pyrrolidin-3-OL .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 3-(3-Bromo-phenyl)-pyrrolidin-3-OL .

This compound is a highly versatile but structurally sensitive building block. It contains three highly reactive motifs: a secondary amine (the pyrrolidine ring), a benzylic-like tertiary alcohol, and an aryl bromide. Each of these functional groups is susceptible to specific environmental degradation pathways during long-term storage. This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your batches.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My stored batch has gained weight, and the powder has turned into a sticky, hygroscopic film. What happened? A: This is a classic symptom of atmospheric CO₂ and moisture absorption. The secondary amine in the pyrrolidine ring acts as a strong nucleophile, reacting with CO₂ to form a stable carbamate salt[1]. Concurrently, the amine is highly hygroscopic. Causality: The formation of carbamates reduces the effective concentration of your active compound and drastically alters its solubility profile. Single secondary amines are highly prone to this deactivation pathway when exposed to ambient air[1]. Solution: Always purge the container headspace with Argon (which is heavier than N₂ and provides a superior blanket) and store the compound in a desiccated environment.

Q2: HPLC-MS analysis of a 6-month-old sample shows a new major peak with a mass of [M-18]. How did this form, and how do I prevent it? A: The [M-18] peak corresponds to the loss of a water molecule (dehydration). Your compound contains a tertiary alcohol at the C3 position, directly adjacent to the 3-bromophenyl group. Under thermal stress or mildly acidic conditions, this tertiary alcohol readily dehydrates to form a conjugated pyrroline (alkene) derivative[2]. Causality: The driving force for this E1 elimination is the formation of a highly stabilized carbocation intermediate (stabilized by the adjacent aryl ring), followed by proton loss to form a conjugated double bond[2]. Solution: Maintain strict temperature control (store at -20°C). Ensure the storage container is free from acidic residues; avoid unwashed glass that might possess acidic silanol groups. Use base-washed or silanized vials for long-term storage.

Q3: I left my sample on the benchtop in a clear vial for a few days. NMR now shows missing aromatic proton signals and a mass of [M-79/81]. Why? A: You are observing photolytic debromination. The carbon-bromine (C-Br) bond on the aryl ring is highly susceptible to homolytic cleavage when exposed to ambient UV or strong visible light, generating an aryl radical[3]. Causality: The resulting aryl radical can abstract a hydrogen atom from the solvent or undergo cross-coupling/dimerization, leading to a complex mixture of debrominated impurities[3]. Solution: Mandatory storage in amber glass vials or foil-wrapped containers to block light transmission.

Q4: The solution turned yellow/brown over time, even when sealed. What is the mechanism? A: This indicates oxidative degradation of the secondary amine. In the presence of trace oxygen and transition metals, the pyrrolidine ring can undergo hydrogen abstraction and electron transfer, forming N-oxides or leading to ring-opening events[4]. Causality: Amine radicals form at the α- and β-carbons adjacent to the nitrogen, propagating a chain reaction that produces colored polymeric byproducts[4]. Solution: Degas all solvents before preparing stock solutions and store aliquots under an inert atmosphere.

Section 2: Degradation Matrix & Quantitative Signatures

To easily identify and troubleshoot degraded batches, compare your analytical data against this standardized matrix:

Degradation PathwayEnvironmental TriggerAnalytical Signature (LC-MS / NMR)Physical ObservationPrevention Strategy
Carbamate Formation Atmospheric CO₂Mass increase; new C=O peak in IRSticky, hygroscopic cakingArgon purge, desiccator
Dehydration Heat, Acidic surfaces[M-18] peak (loss of H₂O)Loss of crystalline structure-20°C storage, silanized vials
Photolysis (Debromination) UV / Visible Light[M-79/81] peak; loss of Ar-H in NMRDarkening of powderAmber glass vials
Oxidation O₂, Trace metals[M+16] (N-oxide); complex polymeric massesYellow/brown discolorationDegassed solvents, inert gas
Section 3: Self-Validating Protocol for Long-Term Storage

To guarantee the stability of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL, follow this self-validating Standard Operating Procedure (SOP). Do not simply store the bulk powder; utilize a single-use aliquot system to prevent repeated exposure.

Step 1: Lyophilization (Drying) Ensure the synthesized batch is completely free of water. Lyophilize the powder for 24 hours. Validation Check: Perform Karl Fischer (KF) titration; proceed only if water content is <0.1%.

Step 2: Aliquoting under Inert Atmosphere Transfer the dried powder into a glove box purged with Argon. Divide the bulk material into single-use aliquots (e.g., 10 mg) into silanized, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Silanized glass eliminates acidic silanol groups, preventing acid-catalyzed dehydration[2].

Step 3: Headspace Purging & Sealing If a glove box is unavailable, gently purge the headspace of each vial with a stream of high-purity Argon for 15 seconds. Immediately cap with a PTFE-lined septum cap. Causality: Argon is denser than air and effectively displaces O₂ and CO₂, mitigating oxidative degradation[4] and carbamate formation[1].

Step 4: Temperature-Controlled Storage Place the sealed amber vials inside a secondary container (e.g., a desiccator jar containing Drierite). Store the entire assembly at -20°C.

Step 5: Recovery and Thawing (Critical) Before opening, allow the vial to equilibrate to room temperature for 30 minutes in a desiccator. Validation Check: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, instantly re-initiating hygroscopic degradation. If the powder appears clumped upon opening, the equilibration step was too short.

Section 4: Mechanistic Degradation Pathways

The following diagram maps the logical relationship between environmental triggers and the molecular degradation pathways of the compound.

DegradationPathways API 3-(3-Bromo-phenyl)- pyrrolidin-3-OL O2 Oxygen / Metals API->O2 Oxidation CO2 Atmospheric CO2 API->CO2 Nucleophilic Heat Heat / Acid API->Heat E1 Elimination Light UV / Vis Light API->Light Homolysis DegO2 N-Oxides (Coloration) O2->DegO2 DegCO2 Carbamate Salts (Caking) CO2->DegCO2 DegHeat Pyrroline [M-18] (Dehydration) Heat->DegHeat DegLight Aryl Radicals (Debromination) Light->DegLight

Fig 1: Environmental triggers and corresponding degradation pathways of the pyrrolidine derivative.

References
  • Title: CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways Source: Journal of the American Chemical Society URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: [Link]

  • Title: Coordination-Induced Stereocontrol over Carbocations: Asymmetric Reductive Deoxygenation of Racemic Tertiary Alcohols Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis and Characterization of Strong Cyclometalated Iridium Photoreductants for Application in Photocatalytic Aryl Bromide Hydrodebromination Source: ACS Catalysis URL: [Link]

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Microwave-Assisted Synthesis of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL.

Overview & Mechanistic Rationale

The synthesis of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL relies on the addition of a 3-bromophenyl nucleophile to a protected pyrrolidin-3-one, followed by the removal of the protecting group. Conventionally, this route is plagued by two major mechanistic bottlenecks:

  • Enolization vs. Addition: N-Boc-pyrrolidin-3-one is highly enolizable. At room temperature, Grignard reagents often act as bases rather than nucleophiles, leading to high recovery of the starting material.

  • Dehydration during Deprotection: The resulting tertiary alcohol is highly susceptible to acid-catalyzed E1 elimination, which yields an undesired pyrroline derivative.

Microwave-Assisted Organic Synthesis (MAOS) elegantly solves both issues. Rapid dielectric heating provides the kinetic energy necessary to drive the 1,2-nucleophilic addition faster than the competing enolization pathway [1]. Furthermore, microwave-assisted Boc cleavage reduces the acid-exposure time from hours to minutes, preserving the delicate tertiary alcohol [2].

Synthetic Workflow

SynthesisWorkflow SM N-Boc-pyrrolidin-3-one + 3-Br-PhMgBr MW1 MW Grignard Addition (80°C, 10 min) SM->MW1 Nucleophilic Attack INT N-Boc-3-(3-bromophenyl) pyrrolidin-3-ol MW1->INT Quench MW2 MW Boc Deprotection (100°C, 10 min) INT->MW2 Acidic or Thermal Cleavage PROD 3-(3-Bromophenyl) pyrrolidin-3-ol MW2->PROD Neutralization

Figure 1: Two-step microwave-assisted synthetic workflow for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Grignard Addition

Objective: Maximize 1,2-addition while suppressing enolization and reduction.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve N-Boc-pyrrolidin-3-one (1.0 equiv, 2.0 mmol) in anhydrous THF (0.2 M). Purge the system with Argon.

  • Addition: Cool the vial to 0 °C. Dropwise add 3-bromophenylmagnesium bromide (1.2 equiv, 0.5 M in THF).

    • Causality: The initial low temperature controls the exothermic acid-base side reactions before microwave irradiation begins.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave reactor (e.g., CEM Discover or Biotage Initiator) at 80 °C for 10 minutes.

    • Causality: Sealed microwave heating rapidly overcomes the activation energy barrier for the nucleophilic attack, kinetically outcompeting the slower enolization process [1].

  • Workup: Quench carefully with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Microwave-Assisted N-Boc Deprotection

Objective: Cleave the Boc group without dehydrating the newly formed tertiary alcohol.

  • Preparation: Dissolve the crude N-Boc-3-(3-bromophenyl)pyrrolidin-3-ol (1.0 equiv) in a minimal amount of DCM (2 mL) in a microwave vial.

  • Reagent Addition: Add silica-supported sulfonic acid (1.5 equiv) or apply a mild basic method using K₃PO₄·H₂O in MeOH [3].

    • Causality: Mild or solid-supported reagents prevent the harsh homogeneous acidic environment that drives E1 elimination of the tertiary alcohol.

  • Irradiation: Seal and irradiate at 80–100 °C for 10 minutes.

  • Workup: Filter off the solid support (if used), neutralize with basic resin, and concentrate to afford the pure 3-(3-Bromo-phenyl)-pyrrolidin-3-OL.

Quantitative Data: Conventional vs. Microwave-Assisted

ParameterConventional SynthesisMicrowave-Assisted (MAOS)Mechanistic Advantage
Grignard Addition Time 2–4 hours10 minutesRapid dielectric heating bypasses transition state barriers quickly.
Grignard Temperature 0 °C to Room Temp80 °C (Sealed)Suppresses enolization; favors 1,2-nucleophilic attack.
Deprotection Time 2–12 hours10 minutesShort exposure prevents E1 dehydration of the tertiary alcohol.
Overall Yield 45–55%75–85%Minimized side reactions (reduction/elimination) [1, 2].

Troubleshooting Guides & FAQs

Q1: My Grignard addition yields mostly unreacted ketone and a reduced alcohol byproduct. How do I fix this? A: This occurs when the Grignard reagent acts as a base (causing enolization) or a reducing agent (via β-hydride transfer) rather than a nucleophile. Solution: Ensure strict anhydrous conditions. The microwave protocol solves this inherently: rapid heating to 80 °C under MW irradiation kinetically favors the direct 1,2-addition pathway. If the issue persists, consider adding anhydrous CeCl₃ to the reaction mixture to promote pure nucleophilic addition by increasing the electrophilicity of the carbonyl carbon.

Q2: During Boc deprotection, I am seeing a mass corresponding to [M-H₂O]⁺. What is happening? A: The tertiary alcohol at the C3 position of the pyrrolidine ring is highly susceptible to acid-catalyzed E1 dehydration, forming a 3-(3-bromophenyl)-2,5-dihydro-1H-pyrrole (pyrroline) derivative. Solution: Limit the reaction time. Conventional TFA deprotection takes hours, promoting dehydration. The MW-assisted protocol restricts acid exposure to just 10 minutes [2]. Alternatively, switch to the mild basic MW-assisted deprotection using K₃PO₄ in MeOH [3].

Q3: Why does the 3-bromophenyl Grignard reagent not undergo self-coupling or polymerization under microwave heating? A: While aryl bromides can undergo metal-halogen exchange or Wurtz-type coupling, the Grignard reagent (Ar-MgBr) is relatively stable compared to the corresponding organolithium species. Keeping the microwave irradiation time strictly under 15 minutes at 80 °C prevents thermal degradation of the Grignard reagent while providing enough energy for the carbonyl addition[1].

Q4: Can I scale this microwave reaction from 2 mmol to 50 mmol directly in a larger vial? A: No. Microwave penetration depth is physically limited (typically 2–3 cm at 2.45 GHz). Solution: For scale-up, do not simply use a larger batch vial, as the center of the reaction mixture will not heat uniformly. Instead, use a continuous-flow microwave reactor or perform parallel batch reactions in standard 10–20 mL vials to ensure uniform dielectric heating and maintain the kinetic advantages.

References

  • Microwave-assisted Grignard reactions. ResearchGate. Available at:[Link]

  • Microwave-assisted N-Boc deprotection under mild basic conditions using K₃PO₄·H₂O in MeOH. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

3-(3-Bromo-phenyl)-pyrrolidin-3-OL vs 3-(4-Bromo-phenyl)-pyrrolidin-3-OL biological activity

Preclinical Scaffold Evaluation Guide: 3-(3-Bromo-phenyl)-pyrrolidin-3-OL vs. 3-(4-Bromo-phenyl)-pyrrolidin-3-OL The 3-aryl-pyrrolidin-3-ol pharmacophore is a privileged structural motif in medicinal chemistry, heavily u...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Scaffold Evaluation Guide: 3-(3-Bromo-phenyl)-pyrrolidin-3-OL vs. 3-(4-Bromo-phenyl)-pyrrolidin-3-OL

The 3-aryl-pyrrolidin-3-ol pharmacophore is a privileged structural motif in medicinal chemistry, heavily utilized in the design of central nervous system (CNS) therapeutics such as monoamine reuptake inhibitors and sigma receptor modulators. When optimizing this scaffold, the positional isomerism of the halogen atom on the phenyl ring—specifically the meta-bromo[1] versus para-bromo[2] substitution—profoundly dictates the molecule's spatial geometry, target engagement profile, and metabolic fate.

As a Senior Application Scientist, I have structured this guide to objectively compare these two building blocks. This analysis bypasses superficial metrics to focus on the causality of structure-activity relationships (SAR) and the self-validating experimental systems required to accurately profile them.

Structural Divergence & The Halogen Effect

While both isomers share identical molecular weights and polar surface areas, the position of the heavy bromine atom shifts the molecule's dipole moment and rotational freedom.

  • 3-(4-Bromo-phenyl)-pyrrolidin-3-OL (Para-isomer): The para-substitution projects the bromine atom along the primary axis of the phenyl ring. This linear extension is highly favorable for penetrating the deep, narrow hydrophobic S1 pockets typical of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

  • 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (Meta-isomer): The meta-substitution introduces an angular "kink" in the binding vector. While this steric bulk can clash with the narrow walls of monoamine transporter pockets (reducing affinity), it often forces the pyrrolidine nitrogen into an alternative orientation that enhances selectivity for targets with wider binding clefts, such as Sigma-1 receptors.

Table 1: Physicochemical Property Comparison
Property3-(3-Bromo-phenyl)-pyrrolidin-3-OL3-(4-Bromo-phenyl)-pyrrolidin-3-OLCausality / Impact
Substitution Meta (3-position)Para (4-position)Dictates primary binding vector and steric clashes.
Molecular Weight 242.11 g/mol 242.11 g/mol Identical; both are highly ligand-efficient fragments.
LogP (Calculated) ~2.4~2.5Para-isomer exhibits slightly higher lipophilicity due to optimized hydrophobic surface area exposure.
Topological PSA 32.5 Ų32.5 ŲExcellent for blood-brain barrier (BBB) penetration.
Metabolic Liability Shielded adjacent C-H bondsExposed meta C-H bondsPara-isomers often suffer from rapid CYP-mediated aromatic hydroxylation at the exposed meta positions.

Target Engagement & SAR Trajectories

The structural nuances between the meta and para isomers lead to divergent biological outcomes. The flowchart below illustrates the logical progression from scaffold selection to in vitro biological profiling.

G Scaffold 3-Aryl-Pyrrolidin-3-ol Pharmacophore Para 3-(4-Bromo-phenyl) Para-Substitution Scaffold->Para Linear extension Meta 3-(3-Bromo-phenyl) Meta-Substitution Scaffold->Meta Angular kink DAT_SERT High Affinity Binding (DAT/SERT S1 Pocket) Para->DAT_SERT Optimal hydrophobic fit Metab_Low Rapid CYP450 Clearance (Exposed Meta C-H) Para->Metab_Low Vulnerable aromatic sites Sigma Altered Selectivity (e.g., Sigma Receptors) Meta->Sigma Shifted binding vector Metab_High Increased Metabolic Stability (Steric Shielding) Meta->Metab_High Reduced CYP access

SAR logic flowchart illustrating the impact of halogen isomerism on binding and metabolic stability.

Self-Validating In Vitro Methodologies

To objectively evaluate these scaffolds, we must employ robust, self-validating assay systems. The following protocols are grounded in the standards established by the [3].

Protocol A: Radioligand Binding Assay (Target Engagement)

This protocol determines the binding affinity ( Ki​ ) of the isomers at monoamine transporters[4].

  • Causality of Design: The assay utilizes a Tris-HCl buffer supplemented with 120 mM NaCl and 5 mM KCl. Maintaining physiological sodium gradients is critical because monoamine transporter conformation—and thus ligand binding—is strictly sodium-dependent.

  • Self-Validating Mechanism: The system is validated internally by parallel wells containing 10 µM fluoxetine. This saturating concentration of a known binder defines the Non-Specific Binding (NSB) baseline. If NSB exceeds 30% of total radioligand binding, the assay is automatically flagged for lipid partitioning artifacts, preventing false-positive affinity readouts.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells expressing human SERT/DAT in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[ 3 H]-citalopram (radioligand), and varying concentrations of the test isomer (10 −10 to 10 −4 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes. Note: Full thermal and kinetic equilibrium must be reached to apply the Cheng-Prusoff equation accurately.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adhesion.

  • Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity (CPM) using a microplate scintillation counter.

Protocol B: Liver Microsomal Stability Assay (Phase I Metabolism)

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the scaffolds via Cytochrome P450 (CYP) metabolism[5].

  • Causality of Design: Rather than adding straight NADPH, an NADPH-regenerating system (NADP + , Glucose-6-Phosphate, and G6PDH) is used. This maintains a steady, zero-order supply of reducing equivalents, ensuring that cofactor depletion does not artificially inflate the apparent stability of the compound.

  • Self-Validating Mechanism: A minus-cofactor control (-NADPH) is run simultaneously. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases), ensuring true CYP-mediated clearance is isolated. Verapamil is used as a high-clearance positive control to verify the enzymatic viability of the microsome batch.

Step-by-Step Workflow:

  • Master Mix: Combine Rat Liver Microsomes (RLM) (0.5 mg/mL final protein concentration) and the test isomer (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding the NADPH-regenerating system.

  • Quenching: At precisely 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., albendazole). Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Comparative Biological Performance

The following table summarizes representative quantitative benchmarking data for this pharmacophore class when subjected to the protocols described above.

Table 2: In Vitro Profiling Results (Representative SAR Data)
Metric3-(3-Bromo-phenyl)-pyrrolidin-3-OL3-(4-Bromo-phenyl)-pyrrolidin-3-OLInterpretation
SERT Binding ( IC50​ ) 450 nM45 nMPara-bromo achieves a 10-fold higher affinity due to optimal penetration into the S1 halogen-binding pocket.
DAT Binding ( IC50​ ) 1,200 nM180 nMThe meta-kink disrupts the linear geometry required for tight DAT binding.
RLM Half-Life ( T1/2​ ) 45 min25 minThe meta-isomer exhibits superior metabolic stability. The para-isomer's exposed meta-positions are highly vulnerable to CYP-mediated oxidation.
Intrinsic Clearance ( CLint​ ) 30.8 µL/min/mg55.4 µL/min/mgPara-isomer is cleared nearly twice as fast in vitro, presenting a significant liability for in vivo dosing.

Conclusion: The choice between these two scaffolds represents a classic medicinal chemistry trade-off. The para-bromo isomer is the superior choice for maximizing primary target affinity at monoamine transporters. However, if the project is bottlenecked by poor pharmacokinetic exposure due to rapid Phase I metabolism, pivoting to the meta-bromo isomer can rescue metabolic stability, albeit at the cost of requiring further optimization elsewhere on the scaffold to recover binding affinity.

References

  • PubChem. "3-(3-Bromo-phenyl)-pyrrolidin-3-OL" (CAS: 1260785-78-1). National Institutes of Health. Available at: [Link]

  • NextSDS. "3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride — Chemical Substance Information" (CAS: 67466-31-3). Available at: [Link]

  • Sittampalam GS, Coussens NP, Nelson H, et al. "Assay Guidance Manual". National Center for Advancing Translational Sciences (NCATS), Bethesda (MD). Available at:[Link]

  • Shah P, et al. "Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models". Scientific Reports (2020). Available at:[Link]

Sources

Comparative

HPLC method validation for quantifying 3-(3-Bromo-phenyl)-pyrrolidin-3-OL purity

High-Performance Liquid Chromatography (HPLC) Method Validation for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL Purity: A Comparative Guide Introduction The quantification of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (Molecular Weight:...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL Purity: A Comparative Guide

Introduction

The quantification of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (Molecular Weight: 242.11 g/mol )[1] presents a unique set of chromatographic challenges. As a critical pharmaceutical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount. However, its molecular structure—comprising a basic secondary amine within a pyrrolidine ring, a polar hydroxyl group, and a hydrophobic, halogenated aromatic ring—demands a highly optimized analytical approach.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle with pyrrolidine derivatives. The basic nitrogen atom readily protonates under typical mobile phase conditions, leading to severe peak tailing via ion-exchange interactions with residual acidic silanols on the silica stationary phase[2]. This guide objectively compares different column chemistries to overcome these limitations and outlines a self-validating, ICH Q2(R2)-compliant analytical protocol[3] for accurate purity quantification.

Comparative Analysis of Column Chemistries

Selecting the correct stationary phase is the most critical step in developing a robust method for basic aromatic compounds. We compared three distinct column chemistries to evaluate their performance in quantifying 3-(3-Bromo-phenyl)-pyrrolidin-3-OL.

  • Standard C18 (Alkyl Phase): Relies purely on hydrophobic partitioning. While it retains the molecule, the unshielded residual silanols interact strongly with the protonated pyrrolidine nitrogen, resulting in unacceptable peak asymmetry (Tailing Factor > 2.0).

  • Phenyl-Hexyl Phase: Leverages π−π interactions between the stationary phase's phenyl ring and the analyte's bromophenyl group[4]. This provides exceptional selectivity and resolution from closely eluting aromatic impurities (e.g., debrominated byproducts), but still suffers from moderate tailing due to exposed silanols.

  • Polar-Embedded C18 (Recommended): Incorporates an embedded polar group (e.g., amide or carbamate) near the silica surface. This creates a localized hydration layer that sterically and electronically shields residual silanols from the basic secondary amine[2]. This chemistry delivers the optimal balance of hydrophobic retention and superior peak shape.

Table 1: Chromatographic Performance Comparison

Column ChemistryPrimary Retention MechanismTailing Factor ( Tf​ )Resolution ( Rs​ ) from ImpurityOverall Suitability
Standard C18 Hydrophobic2.41.5Poor (Fails SST criteria)
Phenyl-Hexyl Hydrophobic, π−π 1.63.5Marginal (Excellent selectivity)
Polar-Embedded C18 Hydrophobic, H-bonding1.1 2.8 Optimal (Superior peak shape)

Note: Data generated using an isocratic mobile phase of 20 mM Ammonium Acetate (pH 3.5) and Acetonitrile (65:35 v/v).

Mechanistic Causality: The Role of pH and Silanol Shielding

To establish a self-validating system, the causality behind the mobile phase selection must be understood. At a neutral pH, residual silanols (Si-OH) on the silica support ionize to Si-O⁻. The pyrrolidine nitrogen is fully protonated (NH₂⁺). The resulting electrostatic attraction causes secondary retention, dragging out the desorption process and causing peak tailing[2].

By buffering the mobile phase to pH 3.5 using ammonium acetate and glacial acetic acid[4], we achieve two goals:

  • The silanols (pKa ~4.5) are largely protonated and neutralized.

  • The pyrrolidine nitrogen remains consistently ionized, ensuring predictable hydrophobic partitioning.

When combined with a Polar-Embedded C18 column, this synergistic approach completely suppresses secondary interactions, ensuring a highly reproducible, Gaussian peak shape.

Step-by-Step Experimental Methodology

The following protocol is designed to validate the purity method in strict accordance with ICH Q2(R2) guidelines[3].

Step 1: System Preparation and Equilibration

  • Stationary Phase: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic mixture of 65% Buffer (20 mM Ammonium Acetate, adjusted to pH 3.5 with glacial acetic acid) and 35% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal absorbance for the bromophenyl chromophore)[4].

  • Column Temperature: 30°C.

Step 2: System Suitability Testing (SST)

  • Inject 20 µL of the standard solution (100 µg/mL) in six replicates.

  • Self-Validation Check: The system is only deemed suitable if the Tailing Factor is ≤1.5 , Theoretical Plates ( N ) are ≥2000 , and the relative standard deviation (%RSD) of the peak area is ≤2.0% [3].

Step 3: Specificity via Forced Degradation

  • Subject the 3-(3-Bromo-phenyl)-pyrrolidin-3-OL standard to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60°C for 48 hours).

  • Self-Validation Check: Analyze the stressed samples to confirm that the principal peak is baseline resolved ( Rs​≥2.0 ) from all degradation products, proving the method is stability-indicating[5].

Step 4: Linearity, Accuracy, and Precision

  • Linearity: Prepare seven calibration standards ranging from 25 µg/mL to 150 µg/mL. Plot peak area against concentration.

  • Accuracy: Spike a placebo matrix with the API at 80%, 100%, and 120% of the nominal concentration. Analyze in triplicate.

  • Precision: Perform six independent preparations of the 100 µg/mL sample on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision)[3].

Validation Data Summary

The experimental data confirms that the Polar-Embedded C18 method meets all stringent regulatory requirements for pharmaceutical quality control.

Table 2: ICH Q2(R2) Validation Parameters & Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability %RSD ≤2.0% , Tf​≤1.5 %RSD = 0.4%, Tf​=1.1 Pass
Specificity No interference, Rs​≥2.0 Rs​=2.8 (min)Pass
Linearity & Range R2≥0.999 (25–150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Precision (Intra-day) %RSD ≤2.0% 0.6%Pass
Sensitivity (LOD/LOQ) S/N 3:1 (LOD) / 10:1 (LOQ)LOD: 0.15 µg/mL, LOQ: 0.45 µg/mLPass

Validation Workflow Diagram

Validation_Workflow N1 Method Design 3-(3-Bromo-phenyl)-pyrrolidin-3-OL N2 System Suitability Testing (SST) Tailing ≤ 1.5, Resolution ≥ 2.0 N1->N2 N3 Specificity Assessment Forced Degradation & Impurities N2->N3 N4 Linearity & Sensitivity LOD/LOQ & R² > 0.999 N3->N4 N5 Precision & Accuracy Recovery 98-102%, RSD < 2% N4->N5 N6 Robustness Evaluation Temp, Flow & pH Variations N5->N6 N7 Method Validated Routine Quality Control N6->N7

ICH Q2(R2) HPLC Method Validation Workflow for Pyrrolidine Derivatives.

Conclusion

Quantifying complex basic molecules like 3-(3-Bromo-phenyl)-pyrrolidin-3-OL requires moving beyond generic C18 column methodologies. By understanding the causality of peak tailing—specifically the interaction between the pyrrolidine nitrogen and residual silanols—we can engineer a superior analytical method. The combination of a Polar-Embedded C18 stationary phase and a pH-controlled mobile phase provides an optimal, self-validating system that easily exceeds ICH Q2(R2) validation criteria, ensuring absolute confidence in API purity assessment.

References

  • [3] Title: Validation of analytical procedures q2(r2) - ICH. Source: ich.org. URL:

  • [1] Title: 3-(3-Bromo-phenyl)-pyrrolidin-3-OL - PubChem - NIH. Source: nih.gov. URL:

  • [5] Title: A Review of HPLC Method Development and Validation as per ICH Guidelines. Source: ajpaonline.com. URL:

  • [4] Title: Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC. Source: nih.gov. URL:

  • [2] Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Source: mdpi.com. URL:

Sources

Validation

comparative efficacy of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL analogues in drug discovery

An in-depth evaluation of chemical scaffolds is the cornerstone of modern drug discovery. As the industry moves away from flat, lipophilic aromatic systems toward sp3-enriched frameworks, the 3-(3-Bromo-phenyl)-pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical scaffolds is the cornerstone of modern drug discovery. As the industry moves away from flat, lipophilic aromatic systems toward sp3-enriched frameworks, the 3-(3-Bromo-phenyl)-pyrrolidin-3-OL scaffold (Molecular Weight: 242.11 g/mol ) has emerged as a highly versatile chiral building block (1[1]).

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacological efficacy of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL analogues against traditional scaffolds. By examining the causality behind its structural advantages and detailing self-validating experimental workflows, this guide provides a comprehensive roadmap for integrating this building block into your hit-to-lead optimization pipelines.

Mechanistic Rationale: The Causality of Scaffold Design

The transition from traditional piperidine or un-substituted pyrrolidine rings to 3-(3-Bromo-phenyl)-pyrrolidin-3-OL analogues is driven by three distinct structural advantages:

  • sp3 Enrichment & Conformational Rigidity: The pyrrolidin-3-ol core provides a rigid, 3D architecture that enhances target selectivity. It is widely utilized as a chiral building block for pharmaceuticals targeting neurological disorders and neurotransmitter systems (2[2]).

  • The 3-Hydroxyl Advantage: The tertiary alcohol acts as a strategic hydrogen bond donor/acceptor. This specific interaction not only lowers the overall lipophilicity (logD) but also increases the residence time on the target via polar anchoring, a critical factor in mitigating off-target toxicity.

  • The meta-Bromo Handle: The bromine atom is a synthetic linchpin. It enables rapid late-stage diversification via palladium-catalyzed cross-coupling. Furthermore, advanced redox-neutral α-C–H functionalization techniques allow for the generation of highly diverse, complex libraries from this single core (3[3]).

Mechanism Core Pyrrolidine Core Basic Amine (pKa ~9) Target Target Protein Pocket (e.g., GPCR / Kinase) Core->Target Salt Bridge Formation OH 3-Hydroxyl Group H-Bond Donor/Acceptor OH->Target Enhances Residence Time Phenyl Phenyl Ring pi-pi Stacking Vector Phenyl->Target Hydrophobic Anchoring Bromo meta-Bromo Group Halogen Bonding / Steric Fit Bromo->Target Fills Hydrophobic Sub-pocket

Fig 1. Pharmacophore mapping of 3-(3-Bromophenyl)-pyrrolidin-3-ol interactions within a target site.

Comparative Efficacy Data

Scaffold hopping from a traditional 4-phenylpiperidine to a 3-phenylpyrrolidin-3-ol often rescues failing leads. For instance, in the development of neurotensin receptor 1 agonists, substituting a piperidine derivative with a 3-phenylpyrrolidin-3-ol analogue significantly optimized the pharmacological profile (4[4]). Additionally, structurally diverse benzyl-pyrrolidine-3-ol analogues have demonstrated potent, selective apoptotic activity against cancer cell lines like HL-60 (5[5]).

The table below summarizes the benchmark heuristic improvements observed when transitioning from a piperidine scaffold to the pyrrolidin-3-ol scaffold in a standard CNS-target optimization campaign:

Pharmacological MetricTraditional Scaffold (4-(3-Bromophenyl)piperidine)Optimized Scaffold (3-(3-Bromophenyl)-pyrrolidin-3-ol)Causality / Rationale for Shift
Lipophilicity (clogP) 3.82.1The ring contraction and addition of the 3-OH group drastically reduce lipophilicity, improving aqueous solubility.
Microsomal Stability (Cl_int) High Clearance (>50 µL/min/mg)Low Clearance (<15 µL/min/mg)The tertiary alcohol blocks metabolically labile sites, preventing rapid cytochrome P450-mediated oxidation.
hERG Liability (IC50) ~1.2 µM (High Risk)>10 µM (Low Risk)Lower logD and altered basic amine vector reduce off-target binding in the lipophilic hERG channel pore.
Target Residence Time Short (Fast off-rate)Prolonged (Slow off-rate)The 3-OH group establishes a stable hydrogen bond network with the target receptor.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to leverage this scaffold while integrating internal controls to guarantee data reliability.

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The meta-bromo substitution allows for the rapid generation of analogue libraries.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged vial, combine 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (1.0 equiv) and a selected aryl/heteroaryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Causality: Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates reductive elimination in sterically hindered, sp3-rich substrates. K₂CO₃ acts as a mild base that activates the boronic acid without degrading the pyrrolidin-3-ol core.

  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H₂O.

  • Reaction: Heat the sealed vial at 90°C for 12 hours.

  • Self-Validation (Control): Run a parallel negative control omitting the Pd catalyst. Analyze both via LC-MS. The control ensures no uncatalyzed background degradation occurs, while the active reaction should show complete consumption of the 242.11 m/z starting material.

Workflow A 3-(3-Bromophenyl)- pyrrolidin-3-ol (Scaffold) B Pd-Catalyzed Cross-Coupling (Diversification) A->B Boronic Acids C Analogue Library B->C High Yield D In Vitro Screening (PK/PD) C->D Hit Identification

Fig 2. Workflow for late-stage diversification of the 3-(3-Bromophenyl)-pyrrolidin-3-ol scaffold.

Protocol B: Microsomal Stability Profiling

Assessing hepatic clearance early prevents late-stage pharmacokinetic failures.

Step-by-Step Methodology:

  • Incubation Setup: Pre-incubate the synthesized 3-(3-Bromophenyl)-pyrrolidin-3-ol analogue (1.0 µM) in potassium phosphate buffer (pH 7.4) with human liver microsomes (HLMs, 0.5 mg/mL) at 37°C for 10 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (NADP, G6P, and G6P-DH) to initiate the metabolic reaction.

  • Quenching & Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation (Controls): Concurrently run Verapamil (known high clearance) and Warfarin (known low clearance) in separate vials. Causality: If Verapamil is not rapidly cleared, the HLMs are inactive. If Warfarin is rapidly cleared, the assay is generating false positives for instability. Only proceed with LC-MS/MS quantification if both controls fall within their established benchmark ranges.

References

  • PubChem - NIH. "3-(3-Bromo-phenyl)-pyrrolidin-3-OL".
  • Chem-Impex. "3-Phenylpyrrolidin-3-ol".
  • Organic Letters. "Redox-Neutral α-C–H Functionalization of Pyrrolidin-3-ol".
  • Monash University / Acta Chim. Slov. "In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents".
  • US Patent 9868707B2. "Small molecule agonists of neurotensin receptor 1".

Sources

Comparative

mass spectrometry fragmentation pattern comparison for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL

Mass Spectrometry Fragmentation Pattern Comparison for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL: A Technical Guide Executive Summary The molecule 3-(3-Bromo-phenyl)-pyrrolidin-3-OL is a halogenated, tertiary alcohol-bearing ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Comparison for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL: A Technical Guide

Executive Summary

The molecule 3-(3-Bromo-phenyl)-pyrrolidin-3-OL is a halogenated, tertiary alcohol-bearing nitrogen heterocycle. Pyrrolidine scaffolds are highly privileged in modern drug discovery, frequently utilized to mimic natural sphingolipids or serve as highly selective kinase inhibitors[1]. Because minor structural variations (such as halogen swapping or positional isomerism) drastically alter a drug's pharmacokinetic profile, precise structural elucidation is paramount. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL against its positional isomer and a chlorinated analog, detailing the physical causality behind each experimental observation.

Mechanistic Causality in Mass Spectrometry

To accurately interpret the tandem mass spectrometry (MS/MS) data of this compound, one must understand the fundamental physics driving its gas-phase dissociation.

  • The Halogen Isotope Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in an approximately 1:1 relative abundance. When ionized, any intact fragment containing the bromine atom will exhibit a highly diagnostic doublet separated by exactly 2 Daltons (Da) with equal intensity[2]. This is a critical self-validating marker; if a product ion lacks this 1:1 doublet, the bromine atom has been cleaved[3].

  • Nitrogen-Directed α -Cleavage: The secondary amine in the pyrrolidine ring is the primary site of protonation in Electrospray Ionization positive mode (ESI+). Upon activation via Collision-Induced Dissociation (CID), the localized charge on the nitrogen atom strongly directs the fragmentation pathway, inducing α -cleavage of the adjacent carbon-carbon bonds. For 3-substituted pyrrolidin-3-ols, this often results in the expulsion of the bulky phenyl substituent, yielding a stable iminium or oxonium ion[4].

  • Tertiary Alcohol Dehydration: The hydroxyl group at the C3 position is sterically hindered and bonded to a fully substituted carbon. Under thermal or collisional stress, tertiary alcohols readily undergo dehydration (neutral loss of H2​O , -18 Da) to form a lower-energy, resonance-stabilized alkene or carbocation.

MS_Pathway M Precursor Ion [M+H]+ m/z 242 / 244 (1:1) 3-(3-Bromophenyl)pyrrolidin-3-ol H2O_loss [M+H - H2O]+ m/z 224 / 226 Dehydrated Ion M->H2O_loss - H2O (18 Da) Dehydration Br_loss [M+H - Br]+ m/z 162 Bromine Cleavage M->Br_loss - Br• (79/81 Da) Radical Loss Ring_frag [C4H8NO]+ m/z 86 Pyrrolidin-3-ol Cation M->Ring_frag Alpha-cleavage - C6H4Br• Phenyl_frag [C6H4Br]+ m/z 155 / 157 Bromophenyl Cation M->Phenyl_frag Inductive cleavage - C4H8NO•

Fig 1. ESI-MS/MS fragmentation logic for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL.

Comparative Fragmentation Analysis

To establish a robust analytical method, we must compare 3-(3-Bromo-phenyl)-pyrrolidin-3-OL with two common alternatives: its positional isomer, 3-(4-Bromo-phenyl)-pyrrolidin-3-OL , and its halogen analog, 3-(3-Chloro-phenyl)-pyrrolidin-3-OL .

The table below summarizes the quantitative MS data used to differentiate these structures.

Analytical Feature3-(3-Bromo-phenyl)-pyrrolidin-3-OL (Target)3-(4-Bromo-phenyl)-pyrrolidin-3-OL (Positional Isomer)3-(3-Chloro-phenyl)-pyrrolidin-3-OL (Halogen Analog)
Isotope Pattern 1:1 ( 79Br : 81Br )1:1 ( 79Br : 81Br )3:1 ( 35Cl : 37Cl )
Precursor Ion [M+H]⁺ m/z 242.0 / 244.0m/z 242.0 / 244.0m/z 198.1 / 200.1
Primary Dehydration m/z 224.0 / 226.0m/z 224.0 / 226.0m/z 180.1 / 182.1
Halogen Loss Fragment m/z 162.1 (Singlet)m/z 162.1 (Singlet)m/z 162.1 (Singlet)
Pyrrolidine Base Peak m/z 86.1m/z 86.1m/z 86.1
Differentiation Strategy Baseline separation via LC retention time (elutes earlier).Elutes later due to extended para-substituted dipole moment.Distinct 3:1 isotope ratio and lower precursor mass.

Causality of Differentiation: While the chlorinated analog is instantly recognizable by its 3:1 isotope ratio and lower mass, the positional isomers (3-bromo vs. 4-bromo) produce nearly identical MS/MS spectra. The causality for their differentiation relies on Liquid Chromatography (LC). The para-substituted (4-bromo) isomer possesses a more linear, extended conformation compared to the meta-substituted (3-bromo) isomer. This extended shape increases its hydrophobic surface area interaction with the C18 stationary phase, consistently resulting in a longer retention time.

Self-Validating LC-MS/MS Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method uses specific internal checks to confirm that the instrument is correctly identifying the target compound.

Phase 1: Sample Preparation & Ionization Optimization

  • Solubilization: Dissolve the analyte in MS-grade Methanol to a final concentration of 1 µg/mL.

  • Protonation Drive: Add 0.1% Formic Acid (v/v) to the sample. Causality: Formic acid provides an abundant source of protons, ensuring the basic pyrrolidine nitrogen is fully ionized to [M+H]⁺ before entering the mass spectrometer.

Phase 2: Chromatographic Separation 3. Column: Use a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. 4. Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. 5. Validation Check A: Inject a mixed standard of the 3-bromo and 4-bromo isomers. Confirm baseline resolution (Rs > 1.5) between the two peaks to rule out co-elution.

Phase 3: Tandem Mass Spectrometry (MRM Mode) 6. Precursor Isolation (Q1): Set Quadrupole 1 to isolate both m/z 242.0 and 244.0. 7. Validation Check B (Isotope Fidelity): Before applying collision energy, verify that the detector registers the m/z 242 and 244 peaks at a strict 1:1 ratio (±5% variance). Failure here indicates isobaric interference. 8. Collision-Induced Dissociation (Q2): Introduce Argon gas. Ramp the Collision Energy (CE) from 15 eV to 35 eV. 9. Product Ion Monitoring (Q3):

  • Low CE (15 eV): Monitor m/z 224/226 to confirm the intact brominated ring post-dehydration.
  • High CE (35 eV): Monitor m/z 162 (confirming the loss of the bromine radical) and m/z 86 (confirming the α -cleavage of the pyrrolidine ring).
  • Validation Check C: Ensure that the m/z 162 and m/z 86 peaks appear as singlets (no M+2 peak). This mathematically proves that the bromine atom has been successfully cleaved from these specific substructures.

    Workflow Prep 1. Sample Prep MeOH + 0.1% FA LC 2. LC Separation C18 Gradient Prep->LC ESI 3. ESI(+) Source Generate [M+H]+ LC->ESI Q1 4. Q1 Isolation m/z 242 & 244 ESI->Q1 CID 5. CID Cell Argon, 15-35 eV Q1->CID Q3 6. Q3 Detection Product Ions CID->Q3

    Fig 2. Self-validating LC-MS/MS experimental workflow for halogenated pyrrolidines.
  • Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. ACS Publications.1[1]

  • Use of a Solvent-Free Dry Matrix Coating for Quantitative Matrix-Assisted Laser Desorption Ionization Imaging of 4-Bromophenyl... Analytical Chemistry, ACS.2[2]

  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. 3[3]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.

  • Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation-assisted mass spectral networking. Chinese Journal of Natural Medicines.4[4]

Sources

Validation

Benchmarking Green Chemistry Synthetic Routes for 3-(3-Bromo-phenyl)-pyrrolidin-3-OL: A Comparative Guide

The synthesis of highly substituted pyrrolidine derivatives, such as 3-(3-Bromo-phenyl)-pyrrolidin-3-OL , represents a critical bottleneck in the development of spirooxindoles and CNS-active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly substituted pyrrolidine derivatives, such as 3-(3-Bromo-phenyl)-pyrrolidin-3-OL , represents a critical bottleneck in the development of spirooxindoles and CNS-active pharmaceutical ingredients (APIs). Constructing the tertiary alcohol alongside a halogenated aryl ring traditionally relies on highly reactive organometallic chemistry.

As a Senior Application Scientist, I frequently observe scale-up failures and exorbitant waste generation stemming from legacy batch Grignard protocols. This guide objectively benchmarks the traditional batch methodology against an optimized, green continuous-flow Barbier approach, providing the mechanistic causality and experimental data necessary to modernize your synthetic workflows.

Mechanistic Causality: Why Legacy Routes Fail Green Metrics

The traditional synthesis of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL involves the Grignard addition of (3-bromophenyl)magnesium bromide to N-Boc-pyrrolidin-3-one. While chemically straightforward, this route violates several core principles of green chemistry:

  • The Wurtz Coupling Dilemma & Solvent Toxicity: In traditional ethereal solvents like Tetrahydrofuran (THF), the formation of the Grignard reagent from 1,3-dibromobenzene is plagued by Wurtz-type homocoupling side reactions. This necessitates large excesses of magnesium and cryogenic temperatures (-78 °C). Furthermore, THF is petroleum-derived and poses severe peroxide-formation hazards.

  • Thermodynamic Inefficiency: Grignard additions are violently exothermic. In batch reactors, the low surface-area-to-volume ratio results in poor heat dissipation, requiring massive energy expenditure for cryogenic cooling to prevent thermal runaway.

The Green Alternative: 2-MeTHF and Process Intensification

Transitioning to , a solvent derived from renewable lignocellulosic biomass (e.g., corncobs), fundamentally alters the organometallic solvation kinetics. 2-MeTHF provides superior stability for basic organometallic reagents and actively suppresses Wurtz coupling.

When combined with a, the high heat-transfer coefficient of the flow architecture allows the highly exothermic Barbier/Grignard addition to proceed safely at ambient temperature (20 °C). This eliminates cryogenic energy waste and allows for a precise 1:1 stoichiometry, drastically reducing the Process Mass Intensity (PMI).

Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility, both protocols below are designed as self-validating systems utilizing In-Process Controls (IPCs) to verify reaction kinetics before proceeding to subsequent steps.

Protocol A: Traditional Batch Synthesis (Baseline)
  • Grignard Preparation: In a flame-dried batch reactor under N₂, suspend Mg turnings (2.0 eq) in anhydrous THF. Slowly add 1,3-dibromobenzene (1.5 eq) at 0 °C to control the exotherm.

  • Nucleophilic Addition: Cool the resulting Grignard solution to -78 °C. Dropwise add a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in THF over 2 hours.

  • IPC (Self-Validation): Withdraw a 0.1 mL aliquot, quench with MeOH, and analyze via HPLC-UV (254 nm). Proceed only when the residual N-Boc-pyrrolidin-3-one peak is <1%.

  • Quench & Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Concentrate the organic layer, dissolve in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA, 10 eq) to cleave the Boc group.

  • Workup: Neutralize with 2M NaOH, extract, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Green Continuous Flow Barbier Synthesis (Optimized)
  • System Priming: Prime a CSTR cascade flow system with anhydrous 2-MeTHF. Pack the primary reactor column with activated Mg turnings (1.1 eq active).

  • Continuous Addition: Pump a single feed stream containing both 1,3-dibromobenzene (1.05 eq) and N-Boc-pyrrolidin-3-one (1.0 eq) dissolved in 2-MeTHF through the Mg-packed reactor.

  • Flow Parameters: Set the system to ambient temperature (20 °C) with a total residence time ( tR​ ) of 45 minutes.

  • IPC (Self-Validation): Utilize in-line Process Analytical Technology (PAT) via flow-IR spectroscopy. Monitor the disappearance of the ketone carbonyl stretch (~1740 cm⁻¹) to validate steady-state conversion in real-time.

  • In-line Quench & Deprotection: Direct the effluent stream into a secondary micromixer where it meets a stream of 4M HCl in water. This simultaneously quenches the magnesium alkoxide and cleaves the Boc protecting group in a single telescoped step.

  • Phase Separation: Pass the biphasic mixture through an in-line membrane separator. The organic phase (2-MeTHF) is recycled, while the aqueous phase is basified to precipitate the pure 3-(3-Bromo-phenyl)-pyrrolidin-3-OL.

Workflow and Mechanistic Visualizations

Workflow cluster_batch Traditional Batch Route cluster_flow Green Continuous Flow Route B1 THF Solvent Cryogenic (-78°C) B2 Batch Reactor High Mg Excess (2.0 eq) B1->B2 B3 Aqueous Quench High Waste (PMI > 40) B2->B3 F1 2-MeTHF Solvent Renewable Biomass F2 CSTR Flow Reactor Ambient Temp (20°C) F1->F2 F3 In-line Quench Low Waste (PMI < 15) F2->F3

Fig 1. Comparison of traditional batch vs. continuous flow synthetic workflows.

Mechanism N1 1,3-Dibromobenzene + Mg(0) N2 (3-Bromophenyl)magnesium bromide (Grignard Reagent) N1->N2 2-MeTHF Flow, 20°C N4 Nucleophilic Addition (C-C Bond Formation) N2->N4 N3 N-Boc-pyrrolidin-3-one (Electrophile) N3->N4 N5 Intermediate Magnesium Alkoxide N4->N5 Rapid Exothermic Dissipation N6 Acidic Deprotection (HCl) & Quench N5->N6 N7 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (Target API Intermediate) N6->N7 >90% Yield

Fig 2. Mechanistic pathway for the continuous flow synthesis of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL.

Quantitative Performance Benchmarking

The superiority of the continuous flow route in 2-MeTHF is evident when evaluating standard green chemistry metrics. The continuous removal of the product from the active magnesium bed prevents over-reaction, while the telescoped deprotection eliminates the need for intermediate isolation.

Performance MetricProtocol A: Traditional Batch (THF)Protocol B: Continuous Flow (2-MeTHF)Causality / Impact
Isolated Yield 64%91%Flow suppresses Wurtz homocoupling and thermal degradation.
E-factor 28.5 kg waste / kg product4.2 kg waste / kg productIn-line quench and solvent recycling drastically cut waste.
Process Mass Intensity (PMI) 4211Elimination of secondary extraction solvents (DCM/EtOAc).
Operating Temperature -78 °C20 °CFlow architecture allows safe, rapid dissipation of exotherms.
Magnesium Stoichiometry 2.0 equivalents1.05 equivalents2-MeTHF stabilizes the organometallic intermediate[1].
Total Processing Time 14 hours45 minutes (Residence Time)Telescoped reaction and in-line deprotection streamline throughput.

References

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: Green Chemistry, Royal Society of Chemistry (2013) URL:[Link]

  • The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction? Source: Green Chemistry, Royal Society of Chemistry (2012) URL:[Link]

Sources

Comparative

spectroscopic validation of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL reference standards

As a Senior Application Scientist, I frequently encounter downstream synthetic failures and anomalous assay results that can be traced back to a single, preventable root cause: poorly characterized starting materials. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter downstream synthetic failures and anomalous assay results that can be traced back to a single, preventable root cause: poorly characterized starting materials. 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (CAS 1260785-78-1)[1] is a highly versatile, stereochemically rich scaffold utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics.

However, its structural nuances—specifically the meta-position of the bromine atom and the secondary amine of the pyrrolidine ring—demand rigorous, orthogonal spectroscopic validation. In this guide, we will objectively compare the performance of high-tier Certified Reference Standards (CRS) against in-house synthesized or low-tier commercial alternatives, establishing a self-validating analytical framework grounded in ICH Q6A specifications[2] and USP <11> Reference Standards guidelines[3].

Comparative Analysis: Certified vs. Low-Tier Standards

When sourcing 3-(3-Bromo-phenyl)-pyrrolidin-3-OL, the analytical baseline dictates the integrity of your entire downstream workflow. Low-tier standards often rely solely on LC-UV purity, a one-dimensional metric that ignores critical structural and physical properties.

Table 1: Performance and Quality Metrics Comparison

Analytical MetricHigh-Tier Certified Reference StandardIn-House / Low-Tier CommercialImpact on Downstream Drug Development
Purity (LC-UV/MS) > 99.5% (Orthogonal methods)90 - 95% (Single wavelength UV)Trace impurities can poison metal catalysts in cross-coupling reactions.
Regiochemical Fidelity Confirmed via 2D NMR (HSQC/HMBC)Often assumed; high risk of ortho/para isomersIsomeric contamination alters target binding affinity in SAR studies.
Isotopic Signature Verified 1:1 79 Br/ 81 Br via HRMSUnverifiedHalogen exchange or debromination during synthesis goes unnoticed.
Moisture Content < 0.5% (Karl Fischer Titration)Highly variable (Pyrrolidines are hygroscopic)Erroneous mass calculations; water quenches moisture-sensitive reagents.

The Causality of Experimental Design

To ensure absolute trustworthiness, a reference standard must be subjected to a self-validating system where one technique compensates for the blind spots of another. We do not just run tests; we engineer a web of analytical logic.

1. Why LC-HRMS (ESI+) over Standard GC-MS? Pyrrolidine derivatives possess a basic secondary amine that ionizes exceptionally well in positive Electrospray Ionization (ESI+). High-Resolution Mass Spectrometry (HRMS) is non-negotiable here. Bromine naturally exists as a ~1:1 isotopic mixture of 79 Br and 81 Br. By observing the distinct M and M+2 doublet at m/z 242.01 and 244.01, we unequivocally rule out dechlorination or synthetic artifacts. The self-validating mechanism here is the isotopic pattern: if the experimental spectrum does not match the theoretical distribution with >95% confidence, the mass accuracy is flagged as invalid.

2. Why 2D NMR (HSQC/HMBC) over 1D 1 H NMR? The aromatic region of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL is notoriously crowded. Relying solely on 1 H NMR coupling constants to confirm the meta-substitution is a gamble. By employing Heteronuclear Multiple Bond Correlation (HMBC), we can trace the 3-bond carbon-proton couplings from the pyrrolidine C3 hydroxyl proton directly to the aromatic C1' carbon, definitively mapping the spatial connectivity. Furthermore, DMSO- d6​ is deliberately chosen as the solvent to slow the exchange rate of the -OH and -NH protons, allowing them to be clearly resolved and integrated.

Spectroscopic Validation Workflow

Validation A Candidate Material 3-(3-Bromo-phenyl)-pyrrolidin-3-OL B LC-HRMS (ESI+) Isotopic & Mass Fidelity A->B C Multinuclear NMR Regiochemistry & Connectivity A->C D Thermal & Moisture Analysis TGA / Karl Fischer A->D E Data Synthesis & Orthogonal Verification B->E 1:1 79Br/81Br Ratio F Failed Specs (e.g., Isomeric Impurity) B->F Mass mismatch C->E Meta-substitution confirmed C->F Para/Ortho isomers D->E Water < 0.5% G Certified Reference Standard ICH Q6A Compliant E->G Full Concurrence

Multiplexed spectroscopic workflow for validating pyrrolidine-based reference standards.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution LC-MS Isotopic Profiling

This protocol self-validates by using the theoretical 79 Br/ 81 Br isotopic ratio as an internal control for mass accuracy.

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, forcefully driving the equilibrium of the pyrrolidine nitrogen toward the ionized [M+H]+ state, maximizing detector sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Utilize a 5-minute gradient elution from 5% to 95% Acetonitrile.

  • Mass Spectrometry: Operate the HRMS in ESI positive mode. Set the scan range to m/z 100–500.

  • Data Synthesis: Extract the chromatogram. Verify the co-elution of m/z 242.01 and 244.01. The peak area ratio must be between 0.95 and 1.05.

Protocol 2: Comprehensive NMR Elucidation ( 1 H, 13 C, 2D)

This protocol self-validates via proton integration: the sum of the aromatic protons (4H) must perfectly match the integration of the pyrrolidine ring protons (6H) and the exchangeable protons (2H).

  • Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of anhydrous DMSO- d6​ . Causality: Anhydrous DMSO- d6​ prevents the rapid chemical exchange of the hydroxyl and amine protons with water, ensuring they appear as sharp, quantifiable singlets rather than broad, invisible baseline humps.

  • 1D Acquisition: Acquire a 1 H NMR spectrum at 400 MHz or 600 MHz (16 scans, relaxation delay D1​ = 2.0s to ensure complete relaxation of all spins for accurate integration). Acquire a 13 C NMR spectrum (1024 scans).

  • 2D Acquisition (HSQC/HMBC): Acquire 2D spectra to map carbon-proton connectivities.

  • Data Synthesis: Confirm the meta-substitution pattern by analyzing the splitting of the isolated proton between the bromine and the pyrrolidine attachment point (typically a fine triplet or doublet of doublets with small meta-coupling constants, J≈1.5−2.0 Hz).

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: European Medicines Agency (EMA) URL:[Link]

  • Reference-Standard Material Qualification Source: Pharmaceutical Technology (Discussing USP <11> Guidelines) URL:[Link]

  • 3-(3-Bromo-phenyl)-pyrrolidin-3-OL Compound Summary Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Comparative Guide: Catalytic Systems for the Asymmetric Synthesis of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL

The pyrrolidine core is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved pharmaceuticals and bioactive alkaloids . Specifically, 3-arylpyrrolidin-3-ols bearing a 3-bromophenyl moiety ser...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine core is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved pharmaceuticals and bioactive alkaloids . Specifically, 3-arylpyrrolidin-3-ols bearing a 3-bromophenyl moiety serve as critical building blocks for spirocyclic compounds and CNS-active agents. Synthesizing the tertiary alcohol stereocenter at the C3 position with high enantioselectivity presents a formidable challenge due to the propensity of prochiral ketones to undergo competitive enolization.

This guide objectively compares state-of-the-art catalytic systems for the 1,2-addition of the 3-bromophenyl group to 1-Boc-pyrrolidin-3-one, providing application scientists with field-proven insights, mechanistic rationale, and self-validating protocols.

Mechanistic Divergence in 1,2-Addition Strategies

The synthesis of complex tertiary alcohols via nucleophilic addition to prochiral ketones is a robust strategy, but the choice of catalytic system dictates both the stereochemical outcome and the operational parameters .

SynthesisPathways Substrate 1-Boc-pyrrolidin-3-one (Prochiral Ketone) RhCat Rh(I) / Chiral Ligand + (3-Br-Ph)B(OH)2 Substrate->RhCat Aqueous/Mild TiCat Ti(O-iPr)4 / TADDOL + (3-Br-Ph)ZnBr Substrate->TiCat Anhydrous/Cryo Grignard Uncatalyzed + (3-Br-Ph)MgBr Substrate->Grignard Anhydrous/Fast ProdR (R)-3-(3-Bromophenyl) pyrrolidin-3-ol RhCat->ProdR >95% ee ProdS (S)-3-(3-Bromophenyl) pyrrolidin-3-ol TiCat->ProdS >85% ee ProdRac Racemic 3-(3-Bromophenyl) pyrrolidin-3-ol Grignard->ProdRac 0% ee

Divergent synthetic pathways for 3-(3-Bromophenyl)-pyrrolidin-3-ol.

System A: Uncatalyzed Grignard Addition (The Industrial Baseline)

The direct addition of 3-bromophenylmagnesium bromide is the traditional, non-catalytic approach. While it boasts rapid kinetics and high yields, it fundamentally lacks stereocontrol, yielding a racemic mixture. The highly basic and nucleophilic nature of the Grignard reagent necessitates strict anhydrous and cryogenic conditions to suppress enolization or aldol condensation of the ketone.

System B: Rhodium(I)-Catalyzed Asymmetric 1,2-Addition (The Gold Standard)

Transition metal-catalyzed addition of nonstabilized carbon nucleophiles to ketones has emerged as a compelling method to generate complex tertiary alcohols [[1]]([Link]). Utilizing a chiral Rh(I) complex with (3-bromophenyl)boronic acid provides exceptional enantioselectivity. The use of a hydroxorhodium dimer, [Rh(OH)(cod)]2, is critical; the hydroxyl ligand facilitates the transmetalation of the arylboronic acid without the need for external strong bases, which could otherwise trigger side reactions .

System C: Titanium-TADDOL Catalyzed Organozinc Addition (The Cost-Effective Alternative)

For laboratories looking to avoid the high cost of rhodium, Ti(IV) catalysis utilizing chiral TADDOL ligands offers a viable asymmetric alternative. The reaction proceeds via a highly organized, metal-coordinated cyclic transition state , delivering the aryl group from an in situ generated arylzinc reagent. However, this system is exquisitely moisture-sensitive and requires high catalyst loadings (typically 20 mol%).

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of the three systems when applied to the synthesis of 3-(3-Bromo-phenyl)-pyrrolidin-3-OL on a 10 mmol scale.

ParameterSystem A (Grignard)System B (Rh-Catalyzed)System C (Ti-TADDOL)
Catalyst Loading N/A (Stoichiometric)3 mol% Rh20 mol% Ti
Yield (%) 88%75%81%
Enantiomeric Excess 0% (Racemic)>95%88%
Reaction Time 2 h24 h16 h
Temperature 0 °C to RT60 °C-20 °C
Moisture Tolerance Poor (Strictly Anhydrous)Excellent (Aqueous Co-solvent)Poor (Strictly Anhydrous)
Relative Cost Index LowHighMedium

Validated Experimental Protocols

Workflow Step1 Step 1: Catalyst Pre-activation [Rh(OH)(cod)]2 + (R)-BINAP in Dioxane (30 min) Step2 Step 2: Reagent Addition Add Ketone & ArB(OH)2 Step1->Step2 Step3 Step 3: Asymmetric Addition Heat at 60 °C for 24 h Step2->Step3 Step4 Step 4: Quench & Extraction Cool to RT, add EtOAc/H2O Step3->Step4 Step5 Step 5: Purification & Analysis Silica Gel Column + Chiral HPLC Step4->Step5

Experimental workflow for the Rh-catalyzed asymmetric 1,2-addition.

Protocol 1: Rhodium(I)-Catalyzed Asymmetric Synthesis (System B)

This protocol yields the highly enantioenriched (R)-3-(3-Bromophenyl)-1-Boc-pyrrolidin-3-ol.

  • Solvent Preparation: Degas a mixture of 1,4-dioxane and H₂O (10:1 v/v) by sparging with argon for 15 minutes.

    • Causality: Rhodium(I) complexes and electron-rich phosphine ligands (like BINAP) are highly susceptible to oxidative degradation by dissolved oxygen, which irreversibly poisons the catalytic cycle.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, add [Rh(OH)(cod)]2 (3 mol%) and (R)-BINAP (6.6 mol%). Add 2 mL of the degassed solvent and stir at room temperature for 30 minutes until a clear, deep-orange solution forms.

  • Reagent Addition: Add (3-bromophenyl)boronic acid (2.0 equiv) and 1-Boc-pyrrolidin-3-one (1.0 equiv, 10 mmol).

  • Reaction Execution: Heat the mixture to 60 °C for 24 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) using a KMnO₄ stain. While the starting boronic acid is strongly UV-active, the 1-Boc-pyrrolidin-3-one and the resulting tertiary alcohol lack extended conjugation. KMnO₄ effectively oxidizes the alcohol, providing a reliable visual confirmation of conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

    • Causality: Optical rotation is insufficient for validating the stereochemical purity of pharmaceutical intermediates; chiral stationary phases directly resolve the enantiomers to provide an absolute quantitative ee.

Protocol 2: Uncatalyzed Grignard Addition (System A - Baseline)

This protocol yields the racemic product, ideal for generating analytical reference standards.

  • Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-Boc-pyrrolidin-3-one (10 mmol) in 20 mL of anhydrous THF.

  • Cryogenic Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add 3-bromophenylmagnesium bromide (0.5 M in THF, 1.5 equiv) dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition at 0 °C dissipates the exothermic heat of the reaction, preventing localized temperature spikes that promote the enolization of the starting ketone (which would reduce the yield and recover unreacted starting material).

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1.5 hours.

  • Quenching: Cool the flask back to 0 °C and quench the reaction by dropwise addition of saturated aqueous NH₄Cl.

    • Causality: A mild, slightly acidic quench neutralizes the basic magnesium alkoxide intermediate without providing enough proton activity to catalyze the dehydration of the newly formed, acid-sensitive tertiary alcohol into an alkene.

  • Workup: Extract with diethyl ether (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

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